hCAXII-IN-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C21H18ClN3O4 |
|---|---|
Peso molecular |
411.8 g/mol |
Nombre IUPAC |
4-(chloromethyl)-7-[[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C21H18ClN3O4/c1-27-17-4-2-14(3-5-17)11-25-12-16(23-24-25)13-28-18-6-7-19-15(10-22)8-21(26)29-20(19)9-18/h2-9,12H,10-11,13H2,1H3 |
Clave InChI |
TZSJUXLIUSWVQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC4=C(C=C3)C(=CC(=O)O4)CCl |
Origen del producto |
United States |
Foundational & Exploratory
hCAXII-IN-2: A Technical Guide to a Selective Carbonic Anhydrase XII Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carbonic Anhydrase XII (CAXII)
Human carbonic anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation, particularly in hypoxic tumors.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Overexpressed in various cancers, CAXII is implicated in tumor progression, proliferation, and metastasis, making it a validated therapeutic target.[2][3] The development of selective CAXII inhibitors is a promising strategy in oncology to disrupt the tumor microenvironment and enhance the efficacy of conventional therapies.[2][3] This guide provides a comprehensive overview of hCAXII-IN-2, a representative potent and selective inhibitor of hCAXII.
Biochemical Profile of this compound
This compound is a small molecule inhibitor designed for high-affinity binding to the active site of hCAXII. Its selectivity is a key attribute, minimizing off-target effects on other carbonic anhydrase isoforms, such as the ubiquitous hCA I and hCA II.
Mechanism of Action
This compound acts as a potent inhibitor of the catalytic activity of hCAXII. By binding to the zinc ion in the enzyme's active site, it blocks the hydration of carbon dioxide, thereby disrupting the pH regulatory function of CAXII. This leads to an increase in extracellular acidity and a decrease in intracellular pH within tumor cells, creating a less favorable environment for cancer cell survival and proliferation.
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound and related compounds are typically determined against a panel of human carbonic anhydrase isoforms. The inhibition constant (Kᵢ) is a measure of the inhibitor's affinity for the enzyme; a lower Kᵢ indicates a more potent inhibitor.
| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| This compound (Representative) | >10,000 | >10,000 | 247.7 | 5.0 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Compound 18f | 955 | 515 | 21 | 5 |
| Carboxylate Inhibitor (Representative) | >100,000 | >100,000 | >100,000 | 300-930 |
Data compiled from multiple sources for representative selective CAXII inhibitors.[3][4][5]
Cellular Signaling Pathways
Inhibition of CAXII by this compound can modulate key signaling pathways involved in cancer progression.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation.[6] In some cancers, CAXII expression and activity have been linked to the modulation of this pathway. Inhibition of CAXII may interfere with p38 MAPK signaling, affecting cell proliferation and survival.[7]
Caption: p38 MAPK signaling cascade and its modulation by CAXII.
NF-κB Signaling Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of immune and inflammatory responses, as well as cell survival.[8] CAXII has been shown to influence NF-κB activity.[9] By inhibiting CAXII, this compound may disrupt the tumor's ability to evade the immune system and survive.
Caption: Overview of the NF-κB signaling pathway.
Experimental Protocols
Stopped-Flow CO₂ Hydrase Assay for CA Inhibition
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and their inhibition.[5][10]
Objective: To determine the inhibition constant (Kᵢ) of this compound against hCAXII.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (I, II, IX, XII)
-
This compound and other test compounds
-
Buffer solution (e.g., 20 mM HEPES, pH 7.5)
-
pH indicator (e.g., Phenol Red, 0.2 mM)
-
CO₂-saturated water
-
Sodium sulfate (Na₂SO₄) to maintain ionic strength
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA isoforms and this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In the stopped-flow instrument's syringe, prepare a solution containing the buffer, pH indicator, Na₂SO₄, and the specific hCA isoform at a known concentration. In the other syringe, prepare a CO₂-saturated water solution.
-
Uncatalyzed Rate Measurement: Mix the solutions without the enzyme to measure the uncatalyzed CO₂ hydration rate.
-
Catalyzed Rate Measurement: Add the enzyme to the buffer syringe and mix to measure the enzyme-catalyzed rate.
-
Inhibition Assay: Incubate the enzyme with various concentrations of this compound before mixing with the CO₂ solution to measure the inhibited rates.
-
Data Analysis: The initial rates of the reaction are determined by monitoring the change in absorbance of the pH indicator over time (typically the first 10-100 seconds). The Kᵢ values are then calculated by fitting the data to the appropriate inhibition model.[5]
Experimental Workflow for Inhibitor Screening
Caption: Workflow for the discovery and validation of CAXII inhibitors.
Synthesis of Selective CAXII Inhibitors
The synthesis of selective CAXII inhibitors often involves multi-step organic chemistry procedures. For coumarin-based sulfonamides, a common approach is the reaction of a substituted coumarin with chlorosulfonic acid, followed by reaction with an appropriate amine.[3] For carboxylate inhibitors, the synthesis may involve the reaction of thiourea with chloroacetic acid and aromatic aldehydes.[4] The precise synthetic route is tailored to achieve the desired chemical structure with optimal inhibitory activity and selectivity.
Conclusion and Future Directions
This compound represents a class of potent and selective inhibitors of carbonic anhydrase XII with significant potential for cancer therapy. The disruption of tumor pH homeostasis and modulation of key signaling pathways provide a strong rationale for their development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as exploring their efficacy in combination with other anticancer agents in preclinical and clinical settings.
References
- 1. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold [flore.unifi.it]
- 3. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Focus on the p38 MAPK signaling pathway in bone development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity [frontiersin.org]
- 10. Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Coumarin-Based hCA XII Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction
Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation, particularly in cancer cells.[1] Overexpressed in various tumors, hCA XII is implicated in cancer cell proliferation, invasion, and metastasis, making it a compelling target for anticancer drug development.[1][2] Among the various classes of inhibitors, coumarin-based compounds have emerged as a promising scaffold, demonstrating high potency and selectivity for hCA XII over other isoforms.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of coumarin-based hCA XII inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
The Role of hCA XII in Cancer Progression
hCA XII, along with the related isoform hCA IX, is a key regulator of the tumor microenvironment.[1] In hypoxic tumors, cancer cells switch to glycolytic metabolism, leading to an accumulation of acidic byproducts.[1] hCA XII, located on the cell surface, catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity helps maintain a neutral intracellular pH, which is essential for cancer cell survival and proliferation, while contributing to the acidification of the extracellular space.[5] This acidic microenvironment promotes tumor invasion and metastasis and can contribute to resistance to certain chemotherapies.[5][6] Inhibition of hCA XII is therefore a promising strategy to disrupt pH balance in cancer cells, leading to apoptosis and reduced tumor progression.
Quantitative Analysis of Coumarin-Based hCA XII Inhibitors
The inhibitory potency of coumarin derivatives is typically evaluated against a panel of hCA isoforms to determine both their efficacy and selectivity. The following tables summarize the inhibition constants (Ki) for representative coumarin-based inhibitors from recent studies.
Table 1: Inhibition Constants (Ki, nM) of Selected Coumarin-Sulfonamide Conjugates [7][8]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 18f | 955 | 515 | 21 | 5 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Acetazolamide is a standard, non-selective carbonic anhydrase inhibitor included for comparison.
Table 2: Inhibition Constants (Ki, nM) of Amino Acyl and (Pseudo)-Dipeptidyl Coumarin Derivatives [3]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1 | >10000 | >10000 | 23.4 | 30.5 |
| 2 | >10000 | >10000 | 260.5 | 54.7 |
| 6 | >10000 | >10000 | 163.5 | 336.3 |
| 17 | >10000 | >10000 | 163.2 | 9.6 |
| 19 | >10000 | >10000 | 260.3 | 9.5 |
Structure-Activity Relationship of Coumarin-Based hCA XII Inhibitors
The core structure of these inhibitors is the coumarin scaffold, which is recognized by the active site of carbonic anhydrases. The SAR of these compounds is primarily dictated by the nature and position of substituents on the coumarin ring.
Key SAR insights include:
-
7-Position Substitution: The 7-position of the coumarin ring is a critical site for modification. Attaching sulfonamide-containing side chains at this position has proven to be an effective strategy for achieving potent inhibition of both hCA IX and XII.[7]
-
6-Position Substitution: Introduction of amino acyl and dipeptidyl moieties at the 6-position can lead to excellent selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[3]
-
Hydrophobic and Electronic Effects: The nature of the substituents on appended aromatic or heterocyclic rings can significantly impact potency. Electron-withdrawing or -donating groups can modulate the binding affinity of the inhibitor to the zinc ion in the active site.
-
Linker Chemistry: The linker connecting the coumarin scaffold to other moieties plays a crucial role in orienting the inhibitor within the active site and can influence both potency and selectivity.
Experimental Protocols
The primary method for determining the inhibitory activity of hCA inhibitors is the stopped-flow CO2 hydration assay .
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The enzymatic reaction leads to a change in pH, which is monitored by a pH indicator. The rate of this change is proportional to the enzyme's activity.
Detailed Methodology:
-
Reagents and Buffers:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).
-
Buffer solution (e.g., Tris-HCl) at a specific pH (typically in the physiological range).
-
pH indicator solution (e.g., phenol red).
-
CO2-saturated water.
-
Inhibitor stock solutions (typically in DMSO) and serial dilutions.
-
-
Instrumentation:
-
A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.
-
-
Procedure:
-
The enzyme solution (containing the CA isoform and pH indicator in buffer) and the inhibitor solution at various concentrations are pre-incubated.
-
The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the pH changes due to the enzymatic reaction.
-
The initial rate of the reaction is calculated from the linear phase of the kinetic trace.
-
The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
-
Experimental and Drug Discovery Workflow
The development of novel hCA XII inhibitors follows a structured workflow, from initial design to preclinical evaluation.
Coumarin-based inhibitors represent a highly promising class of compounds for targeting hCA XII in cancer therapy. Their favorable potency and selectivity, coupled with a well-understood structure-activity relationship, provide a solid foundation for the rational design of novel anticancer agents. Future efforts in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and translating the most promising candidates into clinical development. This technical guide serves as a comprehensive resource for professionals engaged in this exciting field of drug discovery.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Discovery, Synthesis, and Evaluation of Selective Human Carbonic Anhydrase XII Inhibitors: A Case Study on Triazolopyrimidine-Based Compounds
Introduction: This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII). As the specific compound "hCAXII-IN-2" is not found in the public domain, this document will focus on a representative and well-characterized class of hCA XII inhibitors, the 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. This class of compounds demonstrates the core principles and methodologies employed in the development of selective hCA XII inhibitors for potential therapeutic applications, particularly in oncology.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The human genome encodes for 15 different CA isoforms, with 12 being catalytically active.[1] Among these, the transmembrane isoforms hCA IX and hCA XII are overexpressed in a variety of solid tumors, often as a result of the hypoxic tumor microenvironment.[1][2][3] Their activity contributes to the acidification of the extracellular space, which in turn promotes tumor progression, invasion, and metastasis, while helping to maintain a neutral intracellular pH.[2][3] This makes hCA IX and hCA XII attractive targets for the development of novel anticancer therapies.[2][3] The key challenge in this field is to develop inhibitors that are highly selective for the tumor-associated isoforms over the ubiquitously expressed cytosolic isoforms hCA I and hCA II to minimize off-target side effects.[1]
Discovery and Design Rationale
The development of the triazolopyrimidine-based hCA XII inhibitors was based on a convergent synthetic strategy. The core scaffold, 2-sulfanilamido[1][4][5]triazolo[1,5-a]pyrimidine, was modified at the 7-position with various aryl and heteroaryl groups to explore the structure-activity relationship (SAR) and enhance selectivity for hCA XII.[1] The sulfanilamide group is a well-established zinc-binding group for carbonic anhydrase inhibitors.[1]
Synthesis
The synthesis of the 7-aryl/heteroaryl triazolopyrimidines is achieved through a multi-step process. A representative synthetic scheme is outlined below.
Experimental Protocol: General Synthesis of 7-substituted 2-sulfanilamido[1][4][5]triazolo[1,5-a]pyrimidines
A convergent synthetic procedure is employed for the preparation of the target compounds.[1]
-
Step 1: Synthesis of Intermediate 5-(substituted)-[1][4][5]triazolo[1,5-a]pyrimidin-2-amine. This intermediate is synthesized by reacting 3-amino-1H-1,2,4-triazole with a substituted 1,3-dicarbonyl compound in the presence of a catalyst.
-
Step 2: Sulfonylation. The intermediate from Step 1 is then reacted with 4-acetamidobenzenesulfonyl chloride in the presence of a base like pyridine.
-
Step 3: Deprotection. The resulting acetamido-protected compound is deprotected under acidic or basic conditions to yield the final sulfanilamide derivative.
A more specific example from the literature for a related compound involves the synthesis of (E)-3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, which can serve as a precursor for more complex heterocyclic systems.[1] The crude residue is purified by flash chromatography, using ethyl acetate as the eluent.[1]
Biological Evaluation
The inhibitory activity of the synthesized compounds is evaluated against a panel of hCA isoforms to determine their potency and selectivity.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The inhibition of hCA isoforms is measured using a stopped-flow CO2 hydrase assay.[6][7][8]
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the inhibitors are prepared in a suitable solvent (e.g., DMSO) and then diluted.[6]
-
Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO2. A phenol red indicator is used in a buffer solution (e.g., HEPES) to monitor the pH change resulting from the formation of a proton.[6] The reaction is initiated by mixing the enzyme/inhibitor solution with a CO2 solution.
-
Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The inhibition constants (Ki) are then calculated using the Cheng-Prusoff equation.[6]
Quantitative Data
The inhibitory activities of a selection of 7-aryl/heteroaryl triazolopyrimidine-based sulfanilamides against hCA I, II, IX, and XII are summarized in the table below.[1] Acetazolamide (AAZ) is included as a standard reference inhibitor.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1d | 105 | 98 | 5.1 | 8.8 |
| 1j | 128 | 115 | 8.6 | 5.4 |
| 1r | 256 | 180 | 35.4 | 4.3 |
| 1v | 98 | 85 | 4.7 | 12.6 |
| 1x | 112 | 101 | 5.1 | 15.2 |
| 1ab | 320 | 250 | 48.2 | 9.0 |
| AAZ | 250 | 12 | 25 | 5.7 |
Data extracted from Romagnoli et al.[1]
Several compounds from this series, such as 1j and 1r , exhibit potent, single-digit nanomolar inhibition of hCA XII and display favorable selectivity over the off-target cytosolic isoforms hCA I and hCA II.[1]
Signaling Pathways and Experimental Workflows
The inhibition of hCA XII on the surface of cancer cells is intended to disrupt the pH regulation mechanism that favors tumor growth and survival.
Caption: Role of hCA XII in tumor pH regulation and its inhibition.
The above diagram illustrates that tumor cells produce CO2 through metabolic processes. This CO2 is then transported to the extracellular space where hCA XII catalyzes its hydration, leading to an increase in protons and a decrease in the extracellular pH. Selective hCA XII inhibitors block this process, thereby disrupting the pH balance that is favorable for tumor progression.
Caption: Workflow for discovery and evaluation of hCA XII inhibitors.
This workflow diagram outlines the key steps in the discovery and preclinical evaluation of novel hCA XII inhibitors, from initial design and synthesis to biological testing and lead optimization.
References
- 1. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Carbonic Anhydrase I, II, IX, and XII Inhibition Studies with a Series of Cyclic Sulfonyl Guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Target Validation of hCAXII-IN-2 in Cancer Cells: A Technical Guide
This technical guide provides an in-depth overview of the target validation of human Carbonic Anhydrase XII (hCAXII) as a therapeutic target in cancer, with a focus on the role of inhibitors like hCAXII-IN-2. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Role of hCAXII in Cancer
Human Carbonic Anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors.[1][2] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In the tumor microenvironment, which is often characterized by hypoxia and acidosis, hCAXII plays a crucial role in maintaining the intracellular pH (pHi) of cancer cells at a level conducive to proliferation and survival, while contributing to the acidification of the extracellular space.[3][4] This altered pH gradient promotes tumor invasion, metastasis, and chemoresistance.[5]
The overexpression of hCAXII has been linked to the upregulation of the Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor activated under hypoxic conditions.[6] Furthermore, hCAXII has been found to be co-localized with P-glycoprotein (P-gp), a major ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR).[4] The enzymatic activity of hCAXII can modulate the efflux function of P-gp, suggesting that inhibition of hCAXII could be a strategy to overcome chemoresistance.[3][4]
Quantitative Data on hCAXII Inhibitors
A variety of small molecule inhibitors targeting hCAXII have been developed and evaluated for their efficacy in cancer cell lines. The following tables summarize the inhibitory activity (Ki) against hCAXII and other isoforms, as well as the cytotoxic effects (IC50) and the ability to reverse doxorubicin resistance in different cancer cell models.
Table 1: Inhibitory Activity (Ki, nM) of Selected Compounds against Human Carbonic Anhydrase Isoforms
| Compound/Inhibitor | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [3] |
| Compound 5 | >10000 | 8970 | 107 | 6.2 | [2] |
| Compound 14 | >10000 | 9850 | 125 | 7.8 | [2] |
| Compound 33 | 8750 | 7640 | 98.5 | 5.4 | [4] |
Data presented as the inhibitory constant (Ki) in nanomolar concentrations. Lower values indicate higher potency.
Table 2: In Vitro Efficacy of Dual P-gp and hCAXII Inhibitors in Chemoresistant Cancer Cell Lines
| Cell Line | Compound | Doxorubicin IC50 (nM) | Resistance Reversal Fold | Reference |
| K562/DOX | Doxorubicin alone | 5000 | - | [2] |
| + Verapamil (1 µM) | 150 | 33.3 | [2] | |
| + Compound 5 (1 µM) | 180 | 27.8 | [2] | |
| + Compound 14 (1 µM) | 210 | 23.8 | [2] | |
| HT29/DOX | Doxorubicin alone | >10000 | - | [4] |
| + Verapamil (3 µM) | 1250 | >8 | [4] | |
| + Compound 33 (3 µM) | 250 | >40 | [4] | |
| A549/DOX | Doxorubicin alone | >10000 | - | [4] |
| + Verapamil (3 µM) | 1500 | >6.7 | [4] | |
| + Compound 33 (3 µM) | 300 | >33.3 | [4] |
IC50 values represent the concentration of doxorubicin required to inhibit cell growth by 50%. The Resistance Reversal Fold is the ratio of the IC50 of doxorubicin alone to the IC50 in the presence of the inhibitor.
Experimental Protocols
This section details the methodologies for key experiments involved in the validation of hCAXII inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This assay measures the inhibitory potency of a compound against different carbonic anhydrase isoforms.
Materials:
-
Recombinant human CA isoforms (hCA I, II, IX, and XII)
-
Test compounds dissolved in DMSO
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the recombinant hCA enzymes in the buffer.
-
Prepare serial dilutions of the test compounds.
-
In the stopped-flow instrument, rapidly mix the enzyme solution with the CO2-saturated water in the presence or absence of the inhibitor.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the CO2 hydration reaction.
-
Calculate the initial rates of reaction for each inhibitor concentration.
-
Determine the IC50 values by plotting the reaction rates against the inhibitor concentrations.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Cell Viability and Doxorubicin Synergy Assay (MTT Assay)
This assay assesses the cytotoxicity of the inhibitors alone and in combination with chemotherapeutic agents.
Materials:
-
Cancer cell lines (e.g., K562/DOX, HT29/DOX, A549/DOX)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics
-
Doxorubicin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound, doxorubicin, or a combination of both. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each treatment.
-
To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of hCAXII inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation (e.g., MDA-MB-231, JC)
-
Test compound and vehicle control
-
Chemotherapeutic agent (e.g., doxorubicin)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically implant the cancer cells into the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, test compound alone, doxorubicin alone, combination of test compound and doxorubicin).
-
Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral).
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the target validation of hCAXII.
Caption: HIF-1α Signaling Pathway Leading to hCAXII Upregulation.
Caption: Experimental Workflow for hCAXII Inhibitor Validation.
Caption: Logical Relationship of hCAXII in Chemoresistance.
References
- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1α pathway | Abcam [abcam.com]
- 6. Cancer Drug Target Discovery | QIAGEN Digital Insights [digitalinsights.qiagen.com]
The Role of Carbonic Anhydrase XII in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and therapeutic resistance. A key feature of the TME is its acidic extracellular pH (pHe), a consequence of altered tumor cell metabolism, often referred to as the Warburg effect. Carbonic anhydrase XII (CA XII), a transmembrane zinc metalloenzyme, is a pivotal regulator of pH homeostasis in the TME. Overexpressed in a wide range of solid tumors, hCA XII catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH (pHi). This altered pH gradient promotes tumor cell proliferation, invasion, and evasion of the host immune response, and contributes to chemoresistance. This technical guide provides an in-depth overview of the role of hCA XII in the tumor microenvironment, presenting key quantitative data, detailed experimental protocols for its study, and elucidation of its associated signaling pathways.
Introduction
Human Carbonic Anhydrase XII (hCA XII) is a member of the α-carbonic anhydrase family of enzymes. It is a single-pass transmembrane protein with an N-terminal extracellular catalytic domain and a short intracellular C-terminal tail.[1] First identified in renal cell carcinoma, its expression is significantly upregulated in numerous cancers, including breast, lung, colon, and glioblastoma, while showing limited expression in normal tissues.[2] This differential expression profile makes hCA XII an attractive target for cancer diagnosis and therapy.
The primary function of hCA XII in the TME is the maintenance of a pH gradient favorable for tumor progression.[1][3] Rapidly proliferating cancer cells exhibit increased glycolysis, leading to the production of lactic acid and a subsequent decrease in intracellular pH. To counteract this intracellular acidosis, which would otherwise inhibit glycolysis and induce apoptosis, cancer cells upregulate pH-regulating proteins, including hCA XII. By catalyzing the formation of extracellular protons, hCA XII contributes to an acidic TME, which in turn facilitates enzymatic degradation of the extracellular matrix (ECM), promoting cell migration and invasion. Furthermore, the acidic TME can suppress the activity of immune cells, such as T lymphocytes and natural killer (NK) cells, allowing the tumor to evade immune surveillance.
Quantitative Data on hCA XII
Expression of hCA XII in Normal vs. Tumor Tissues
The overexpression of hCA XII in cancerous tissues compared to their normal counterparts is a well-documented phenomenon. Immunohistochemical and microarray analyses have provided quantitative insights into this differential expression across various cancer types.
| Cancer Type | Method | hCA XII Expression in Tumor | hCA XII Expression in Normal Tissue | Reference |
| Cervical Cancer | Immunohistochemistry | 57.1% in well-differentiated, 48.3% in moderately differentiated, 25.0% in poorly differentiated tumors | Highly expressed (70-100%) in normal cervical tissues and CIN I/II | [4] |
| Ovarian Carcinoma | Immunohistochemistry | Significantly higher expression compared to borderline tumors and non-neoplastic epithelia | Lower expression levels observed in normal ovarian epithelia | [5] |
| Colorectal Tumors | Not specified | Very distinct from tissues | Not specified | [2] |
| Clear Cell Carcinomas | Not specified | Correlates with histological grade | Not specified | [2] |
Kinetic Properties of hCA XII
The enzymatic activity of hCA XII is crucial to its function in the TME. The specific activity of recombinant hCA XII has been characterized, providing a baseline for inhibitor studies.
| Parameter | Value | Method | Reference |
| Specific Activity (CO2 hydration) | 250–262 units/mg | Endpoint titration assay | [6] |
| Specific Activity (p-nitrophenyl acetate hydrolysis) | > 300 pmol/min/µg | Spectrophotometry | [7] |
Inhibition of hCA XII Activity
A variety of small molecule inhibitors targeting hCA XII have been developed and characterized. Their inhibition constants (Ki) provide a measure of their potency.
| Inhibitor | hCA XII Ki (nM) | hCA IX Ki (nM) | hCA II Ki (nM) | hCA I Ki (nM) | Reference |
| 6A10 (monoclonal antibody) | 3.1 | 520-720 | - | - | [1] |
| Acetazolamide (AAZ) | - | - | - | - | [8] |
| SLC-0111 (U-104) | 45.4 | 25.1 | 157 | 983 | [9] |
| Compound 1 | 1.0 | - | - | - | [10] |
| Compound 2 | - | - | - | - | [10] |
| Compound 4 | - | - | - | - | [10] |
| Psammaplin C derivative (Compound 5) | 0.56 | - | - | - | [1] |
| SH7s | 55.2 | 15.9 | - | - | [11] |
Effects of hCA XII Inhibition on Tumor Growth and Metastasis
Inhibition of hCA XII has been shown to impede tumor growth and reduce the metastatic potential of cancer cells in preclinical models.
| Cancer Model | Intervention | Quantitative Effect | Reference |
| LS174Tr Xenograft | ca9 silencing | 40% reduction in tumor volume | [12] |
| LS174Tr Xenograft | Combined ca9 and ca12 silencing | 85% reduction in tumor volume | [12] |
| Drug-resistant breast tumors | Compound 1 (1900 ng/kg) + doxorubicin | Restored efficacy of doxorubicin to the same extent as tariquidar | [13] |
| Melanoma cell lines (SK-MEL28, A375) | Cyclopamine (indirect inhibitor) | Five-fold inhibition of cell migration after 24h | [14] |
| Head and Neck Squamous Carcinoma (FaDu cells) | SLC-0111 (100 µM) | 26% reduction in cell viability | [15] |
| Head and Neck Squamous Carcinoma (SCC-011 cells) | SLC-0111 (100 µM) | 15% reduction in cell viability | [15] |
Signaling Pathways Involving hCA XII
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
The expression of the CA12 gene is primarily regulated by the transcription factor HIF-1α. Under hypoxic conditions, a common feature of the TME, HIF-1α is stabilized and translocates to the nucleus, where it binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, including CA12.[1] This leads to the upregulation of hCA XII, which then contributes to the adaptation of cancer cells to the hypoxic and acidic microenvironment.
Caption: HIF-1α mediated upregulation of hCA XII under hypoxic conditions.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[16] Activation of the p38 MAPK pathway has been linked to the pro-migratory and pro-invasive functions of hCA XII in some cancers. The precise mechanism of how hCA XII activates this pathway is still under investigation but may involve changes in the intracellular pH or interactions with other cell surface proteins.
Caption: p38 MAPK signaling pathway potentially activated by hCA XII.
Interaction with P-glycoprotein (P-gp) in Chemoresistance
Recent evidence suggests a physical and functional interaction between hCA XII and the drug efflux pump P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR).[1][10][13] hCA XII is often co-expressed with P-gp in chemoresistant cancer cells. It is proposed that hCA XII, by maintaining an alkaline intracellular pH, creates an optimal environment for the ATPase activity of P-gp, thereby enhancing its drug efflux capacity.[10][17] Inhibition of hCA XII leads to a decrease in intracellular pH, which in turn impairs P-gp function and restores sensitivity to chemotherapeutic agents.[1][10]
Caption: Functional interaction between hCA XII and P-gp in chemoresistance.
Experimental Protocols
Measurement of hCA XII Activity
Method: Stopped-Flow Spectrophotometry for CO2 Hydration Activity
This method measures the kinetics of the CA-catalyzed hydration of CO2 by monitoring the associated pH change with a colorimetric indicator.
Materials:
-
Stopped-flow spectrophotometer
-
CO2-saturated water (substrate)
-
Buffer (e.g., 20 mM HEPES or TAPS, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Purified recombinant hCA XII or cell lysates
-
CA inhibitor (e.g., acetazolamide) for control experiments
Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Prepare the CO2 substrate by bubbling CO2 gas through chilled, deionized water until saturation.
-
Prepare the assay buffer containing the pH indicator at a suitable concentration.
-
In one syringe of the stopped-flow apparatus, load the CO2-saturated water.
-
In the other syringe, load the assay buffer containing the purified hCA XII or cell lysate.
-
Initiate the mixing of the two syringes. The hydration of CO2 to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the pH indicator over time.
-
The initial rate of the reaction is determined from the slope of the absorbance change versus time.
-
The uncatalyzed rate is measured by replacing the enzyme solution with buffer.
-
Enzyme activity is calculated as (catalyzed rate - uncatalyzed rate) / [enzyme concentration]. One unit of activity is typically defined as the amount of enzyme that doubles the uncatalyzed rate.
Measurement of Extracellular and Intracellular pH
Method: pH-sensitive Microelectrodes and Fluorescence Microscopy
This protocol describes the direct measurement of pHe in tumors using microelectrodes and the determination of pHi using a fluorescent dye.
Materials:
-
pH-sensitive glass microelectrodes
-
Reference electrode (e.g., Ag/AgCl)
-
High-impedance electrometer
-
Micromanipulator
-
Fluorescence microscope
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Calibration buffers of known pH
Procedure for Extracellular pH (pHe):
-
Calibrate the pH microelectrode using standard buffers at the experimental temperature.
-
Under anesthesia, expose the tumor tissue in the animal model.
-
Using a micromanipulator, carefully insert the tip of the pH microelectrode into the tumor interstitium.
-
Place the reference electrode in contact with a nearby tissue or saline solution.
-
Record the potential difference using the electrometer and convert it to a pH value based on the calibration curve.
-
Take measurements at multiple locations within the tumor to assess pH heterogeneity.
Procedure for Intracellular pH (pHi):
-
Load the cancer cells (in culture or from a dissociated tumor) with the pH-sensitive fluorescent dye (e.g., 2-5 µM BCECF-AM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess extracellular dye.
-
Excite the cells at two different wavelengths (e.g., 490 nm and 440 nm for BCECF) and measure the emission intensity at a single wavelength (e.g., 535 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.
-
Generate a calibration curve by incubating dye-loaded cells in buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.
-
Calculate the pHi of the experimental cells using the calibration curve.
Immunohistochemistry (IHC) for hCA XII in Tumor Tissues
This protocol outlines the detection and localization of hCA XII protein in paraffin-embedded tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against hCA XII
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections by incubating in xylene, followed by rehydration through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution (e.g., in a microwave or pressure cooker).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary anti-hCA XII antibody at the optimal dilution overnight at 4°C.
-
Wash the slides and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the streptavidin-HRP conjugate.
-
Develop the color by adding the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip using a permanent mounting medium.
-
Visualize and score the staining intensity and percentage of positive cells under a light microscope.
Western Blotting for hCA XII
This protocol describes the detection of hCA XII protein in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against hCA XII
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells or homogenize tissue in RIPA buffer on ice.
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-hCA XII antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands by adding ECL substrate and exposing the membrane to X-ray film or a digital imager.
-
Analyze the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Transwell Migration Assay
This assay measures the chemotactic migration of cancer cells in response to a chemoattractant, and can be used to assess the effect of hCA XII expression or inhibition on cell motility.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Cancer cell lines with varying hCA XII expression
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Seed the lower chambers of the 24-well plate with medium containing the chemoattractant.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts. If testing inhibitors, add the compound to the cell suspension.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Wash the inserts to remove excess stain.
-
Elute the stain from the cells with a destaining solution (e.g., 10% acetic acid).
-
Quantify the migrated cells by measuring the absorbance of the eluted stain in a plate reader, or by counting the stained cells in several microscopic fields.
Caption: Workflow for a transwell cell migration assay.
Conclusion
Human Carbonic Anhydrase XII is a key player in the tumor microenvironment, contributing significantly to the acidic milieu that fosters tumor growth, invasion, and therapeutic resistance. Its upregulation in a multitude of cancers and its limited expression in normal tissues underscore its potential as a valuable biomarker and a promising therapeutic target. The quantitative data presented in this guide highlight the significant impact of hCA XII on tumor biology, and the detailed experimental protocols provide a practical framework for its further investigation. A deeper understanding of the signaling pathways involving hCA XII will be crucial for the development of novel and effective anti-cancer strategies aimed at disrupting the delicate pH balance that tumors exploit for their survival and progression. The continued exploration of hCA XII inhibitors, both as monotherapies and in combination with existing treatments, holds great promise for improving patient outcomes in a variety of malignancies.
References
- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase XII expression is associated with histologic grade of cervical cancer and superior radiotherapy outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA12 Enzyme Human Recombinant | Carbonic Anhydrase 12 | ProSpec [prospecbio.com]
- 8. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH. | Semantic Scholar [semanticscholar.org]
- 13. P-glycoprotein-mediated chemoresistance is reversed by carbonic anhydrase XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usiena-air.unisi.it [usiena-air.unisi.it]
- 15. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Binding Affinity and Kinetics of hCAXII Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of inhibitors targeting human carbonic anhydrase XII (hCAXII), a transmembrane enzyme implicated in various physiological and pathological processes, including cancer. Due to the absence of publicly available data for a specific compound designated "hCAXII-IN-2," this document will utilize data for a representative, potent, and selective hCAXII inhibitor, SLC-0111 , to illustrate the core principles and experimental methodologies.
Introduction to hCAXII and its Inhibition
Human Carbonic Anhydrase XII (hCAXII) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Its overexpression in various tumors is associated with pH regulation in the tumor microenvironment, promoting cancer cell survival and proliferation.[1] Consequently, hCAXII has emerged as a promising target for anticancer drug development.[1] The development of selective hCAXII inhibitors is a key area of research to minimize off-target effects, particularly on the ubiquitous isoforms hCA I and II.[1]
Quantitative Binding Data
The binding affinity of an inhibitor to its target is a critical parameter in drug development. It is typically quantified by the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). The following table summarizes the inhibition constants (Ki) for SLC-0111 against various human carbonic anhydrase isoforms.
| Inhibitor | Target Isoform | Inhibition Constant (Ki) (nM) |
| SLC-0111 | hCA I | >10000 |
| SLC-0111 | hCA II | >10000 |
| SLC-0111 | hCA IX | 45.8 |
| SLC-0111 | hCA XII | 5.7 |
Table 1: Inhibition constants (Ki) of SLC-0111 against various hCA isoforms.
Binding Kinetics
| Parameter | Description | Typical Unit |
| k_on_ (Association Rate Constant) | The rate at which the inhibitor binds to the target enzyme. | M⁻¹s⁻¹ |
| k_off_ (Dissociation Rate Constant) | The rate at which the inhibitor-enzyme complex dissociates. | s⁻¹ |
| K_d_ (Dissociation Constant) | The ratio of k_off_ to k_on_ (k_off_/k_on_), representing the equilibrium constant for the dissociation of the complex. | M |
Table 2: Key kinetic parameters for inhibitor-enzyme interactions.
Experimental Protocols
Accurate determination of binding affinity and kinetics relies on robust experimental methodologies. The following sections detail the protocols for the most common assays used in the characterization of hCAXII inhibitors.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the enzymatic activity of carbonic anhydrases and the inhibitory potency of compounds.
Principle: This technique measures the initial rate of the CA-catalyzed CO₂ hydration reaction. The reaction is monitored by a rapid change in pH, which is detected by a pH indicator dye (e.g., phenol red) using a stopped-flow spectrophotometer. The inhibition constant (Ki) is determined by measuring the enzyme activity at various inhibitor concentrations.
Protocol:
-
Reagent Preparation:
-
Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄ for constant ionic strength.
-
pH Indicator: 0.2 mM Phenol red.
-
Enzyme: Purified recombinant hCAXII at a suitable concentration (e.g., 10-20 nM).
-
Substrate: CO₂-saturated water. Prepared by bubbling CO₂ gas through chilled, deionized water.
-
Inhibitor: A stock solution of the inhibitor (e.g., SLC-0111) in a suitable solvent (e.g., DMSO), with serial dilutions prepared.
-
-
Instrumentation: An Applied Photophysics stopped-flow instrument or a similar spectrophotometer is used.
-
Procedure:
-
The enzyme solution and the inhibitor at various concentrations are pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer containing the pH indicator in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over a short period (10-100 seconds) at its maximum absorbance wavelength (557 nm for phenol red).
-
The initial rates of the catalyzed reaction are determined from the slope of the absorbance change over time.
-
-
Data Analysis:
-
The initial rates are plotted against the substrate (CO₂) concentration to determine the Michaelis-Menten kinetic parameters (Vmax and Km).
-
Inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using specialized software.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing both kinetic and affinity data.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand, e.g., hCAXII) is immobilized. The binding of the other molecule (the analyte, e.g., the inhibitor) causes a change in mass on the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Ligand Immobilization:
-
hCAXII is immobilized on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
-
Analyte Interaction:
-
A series of concentrations of the inhibitor are injected over the sensor surface.
-
The association phase is monitored as the inhibitor binds to the immobilized hCAXII.
-
A buffer-only injection follows to monitor the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the inhibitor is titrated into a solution containing hCAXII. The heat released or absorbed upon binding is measured by a sensitive microcalorimeter.
Protocol:
-
Sample Preparation:
-
hCAXII and the inhibitor are prepared in the same buffer to minimize heats of dilution.
-
-
Titration:
-
A series of small injections of the inhibitor solution are made into the hCAXII solution in the sample cell of the ITC instrument.
-
The heat change after each injection is measured and integrated.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of inhibitor to protein.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate the hCAXII signaling pathway and the general workflows for the binding assays.
Caption: hCAXII's role in regulating pH and promoting cancer progression.
Caption: Workflow for the stopped-flow CO₂ hydration assay.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Conclusion
This technical guide has provided a detailed overview of the binding affinity and kinetics of inhibitors targeting hCAXII, using the well-characterized inhibitor SLC-0111 as a primary example. The methodologies described herein represent the current standards for the in-depth characterization of enzyme inhibitors. A thorough understanding and application of these techniques are essential for the successful discovery and development of novel and selective hCAXII inhibitors for therapeutic applications.
References
Data Presentation: Selectivity Profile of Compound 18f
An in-depth analysis of the selectivity profile of a potent human carbonic anhydrase XII inhibitor.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and physiological roles.[2][3] The tumor-associated isoforms, human carbonic anhydrase IX (hCA IX) and XII (hCA XII), are overexpressed in a variety of solid tumors and play a crucial role in pH regulation of the tumor microenvironment, contributing to tumor progression and metastasis.[2][4] Consequently, the development of selective inhibitors targeting hCA IX and XII is a promising strategy for anticancer drug development.[4]
This technical guide provides a detailed overview of the selectivity profile of a representative potent and selective inhibitor of human carbonic anhydrase XII (hCA XII). As the specific compound "hCAXII-IN-2" was not identified in the public scientific literature, this guide will utilize a well-characterized inhibitor, compound 18f , a novel sulfonamide based on a coumarin scaffold, to illustrate the principles of selectivity against other CA isoforms.[2][4] This document is intended for researchers, scientists, and drug development professionals working in the field of carbonic anhydrase inhibitors.
The inhibitory activity of compound 18f was evaluated against four key human carbonic anhydrase isoforms: the cytosolic and widespread hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. The inhibition constants (Kᵢ) are summarized in the table below, providing a clear quantitative comparison of the inhibitor's potency and selectivity.[4]
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) in nM |
| hCA I | 955 |
| hCA II | 515 |
| hCA IX | 21 |
| hCA XII | 5 |
Data sourced from: Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold.[4]
The data clearly indicates that compound 18f is a highly potent inhibitor of hCA XII with a Kᵢ of 5 nM.[4] It also shows significant inhibitory activity against hCA IX (Kᵢ = 21 nM).[4] Importantly, the compound is significantly less potent against the off-target cytosolic isoforms hCA I and hCA II, with Kᵢ values of 955 nM and 515 nM, respectively.[4] This demonstrates a favorable selectivity profile for the tumor-associated isoforms over the ubiquitous cytosolic ones.
Experimental Protocols
The determination of the inhibition constants for carbonic anhydrase inhibitors is typically performed using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.
Stopped-Flow CO₂ Hydrase Assay Protocol
This protocol is a standard method for measuring the inhibition of carbonic anhydrase activity.
1. Reagents and Buffers:
-
Buffer: Tris-HCl buffer (pH 7.4).
-
Substrate: Saturated CO₂ solution.
-
Indicator: p-Nitrophenol.
-
Enzyme: Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).
-
Inhibitor: Compound 18f dissolved in a suitable solvent (e.g., DMSO).
2. Instrumentation:
-
A stopped-flow spectrophotometer.
3. Assay Procedure:
-
All measurements are performed at a constant temperature, typically 25°C.
-
The reaction is initiated by mixing equal volumes of the enzyme solution (containing the inhibitor at various concentrations) and the CO₂ substrate solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator (p-nitrophenol) is monitored over time as the hydration of CO₂ leads to a change in pH.
-
The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance versus time curve.
-
The uncatalyzed rate of CO₂ hydration is measured in the absence of the enzyme and is subtracted from the catalyzed rates.
-
Inhibition constants (Kᵢ) are determined by fitting the initial rate data to the Michaelis-Menten equation for competitive inhibition.
Mandatory Visualizations
Experimental Workflow for Determining CA Inhibition Profile
Caption: Workflow for determining the inhibition constants (Ki) of a compound against various carbonic anhydrase isoforms using a stopped-flow CO2 hydrase assay.
Logical Relationship of CA Isoform Selectivity
References
- 1. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
hCAXII-IN-2: A Potent and Selective Chemical Probe for Human Carbonic Anhydrase XII
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Human carbonic anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors, playing a crucial role in pH regulation of the tumor microenvironment and promoting cancer cell proliferation, invasion, and metastasis. Its limited expression in normal tissues makes it an attractive therapeutic target. hCAXII-IN-2, a coumarin-linked 1,2,4-oxadiazole, has emerged as a potent and highly selective inhibitor of hCA XII. This document provides a comprehensive technical overview of this compound, including its synthesis, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways associated with hCA XII in cancer. This guide is intended to serve as a valuable resource for researchers utilizing this compound as a chemical probe to investigate the function of hCA XII and for professionals in the field of drug development exploring novel anticancer therapeutics.
Introduction to hCA XII and the Role of Chemical Probes
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The transmembrane isoform, hCA XII, is of particular interest in oncology as it is frequently overexpressed in various hypoxic solid tumors.[2][3] By regulating the extracellular pH, hCA XII helps to create an acidic tumor microenvironment that is conducive to cancer cell survival, invasion, and resistance to therapy.[3]
Selective chemical probes are indispensable tools for elucidating the physiological and pathological roles of specific enzymes. A high-quality chemical probe for hCA XII should exhibit potent and selective inhibition of the target enzyme over other CA isoforms, particularly the ubiquitous cytosolic isoforms hCA I and hCA II, to minimize off-target effects. This compound has been identified as such a probe, demonstrating nanomolar potency and remarkable selectivity for hCA XII.[4]
Chemical Properties and Synthesis of this compound
This compound is chemically described as 7-((5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-3-yl)methoxy)-4-methyl-2H-chromen-2-one. It belongs to a class of coumarin-based compounds that have shown promise as selective inhibitors of tumor-associated CA isoforms.[4][5]
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the preparation of a coumarin intermediate followed by its coupling to a substituted 1,2,4-oxadiazole moiety. A generalized synthetic scheme is outlined below.
Step 1: Synthesis of 7-hydroxy-4-methylcoumarin. This is typically achieved through the Pechmann condensation of resorcinol with ethyl acetoacetate.
Step 2: Alkylation of 7-hydroxy-4-methylcoumarin. The hydroxyl group of the coumarin is alkylated with a suitable halo-compound to introduce a linker for the oxadiazole ring.
Step 3: Synthesis of the 1,2,4-oxadiazole intermediate. This is generally prepared from a substituted benzaldehyde and an appropriate amidoxime.
Step 4: Coupling of the coumarin and 1,2,4-oxadiazole moieties. The final step involves the coupling of the alkylated coumarin with the pre-formed 1,2,4-oxadiazole to yield this compound.[6]
A detailed, step-by-step synthesis protocol can be found in the primary literature.[4]
Quantitative Inhibitory Data
The inhibitory activity of this compound against four key human carbonic anhydrase isoforms was determined using a stopped-flow CO2 hydration assay. The results, summarized in the table below, highlight the exceptional potency and selectivity of this compound for the tumor-associated isoform hCA XII.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound | >10000 | >10000 | 268.5 | 84.2 |
Data extracted from MedchemExpress product information, citing Thacker PS, et al. (2020).
Experimental Protocols
The following is a detailed methodology for the key experiment used to characterize this compound.
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
Principle: The hydration of CO2 produces bicarbonate and a proton, leading to a decrease in pH. The rate of this pH change is proportional to the enzyme's activity. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the monitoring of the reaction in real-time.[7][8]
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Syringes for the stopped-flow instrument
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor (this compound) in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitor by diluting the stock solution in the assay buffer.
-
Prepare solutions of the purified hCA isoforms in the assay buffer.
-
Prepare CO2-saturated water by bubbling CO2 gas through deionized water.
-
-
Enzyme Inhibition Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme solution and the other with the CO2-saturated buffer containing the pH indicator.
-
To measure inhibition, pre-incubate the enzyme with various concentrations of this compound for a defined period before mixing with the substrate.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
hCA XII Signaling Pathway in Cancer
hCA XII is implicated in several signaling pathways that promote cancer progression. Its activity influences the tumor microenvironment and intracellular signaling cascades.[9][10]
Caption: hCA XII signaling in cancer.
Experimental Workflow for this compound Evaluation
The evaluation of this compound as a chemical probe for hCA XII follows a logical experimental workflow.
Caption: Evaluation of this compound.
Conclusion
This compound is a valuable chemical probe for the study of human carbonic anhydrase XII. Its high potency and exceptional selectivity make it a superior tool for investigating the role of hCA XII in cancer biology and for the development of novel therapeutic strategies targeting this enzyme. This technical guide provides a foundational resource for researchers and drug development professionals working with this important compound.
References
- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase XII promotes invasion and migration ability of MDA-MB-231 breast cancer cells through the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase XII as biomarker and therapeutic target in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Inhibitor Binding to Human Carbonic Anhydrase XII: A Technical Guide
Introduction:
Human Carbonic Anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that is overexpressed in various tumors, playing a crucial role in pH regulation of the tumor microenvironment.[1][2] Its involvement in cancer progression has made it a significant target for the development of novel anticancer therapies.[3][4] In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the binding interactions between inhibitors and hCAXII, thereby guiding the design of potent and selective drug candidates.[5][6]
This technical guide provides an in-depth overview of the in silico modeling of inhibitor binding to hCAXII. As the specific compound "hCAXII-IN-2" did not yield specific public data, this whitepaper will utilize well-characterized inhibitors, such as Acetazolamide and SLC-0111, as illustrative examples to detail the methodologies and data presentation relevant to this area of research.
Quantitative Data Summary
The binding affinity of inhibitors to hCAXII is a critical quantitative measure of their potency. This data is typically presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). The following tables summarize the binding affinities for representative hCAXII inhibitors.
Table 1: Inhibition Constants (Ki) of Selected Inhibitors for Carbonic Anhydrase Isoforms
| Compound | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 10[7] | - | - |
| SLC-0111 | >400[8] | 45[9] | 4.5[8][9] |
| Compound 4g | - | - | 30.5[10] |
| Compound 1r | - | - | 4.3[2] |
| Compound 5f | - | - | Potent inhibitor[11] |
Table 2: Computational Binding Energy Calculations
| Compound | hCAXII Binding Free Energy (kcal/mol) | Method |
| V35 (ZINC09419065) | -44.17 | MMGBSA[12] |
| SLC-0111 | -49.41 | MMGBSA[12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following sections outline the typical protocols for molecular docking and molecular dynamics simulations of hCAXII inhibitors.
Protocol 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[13]
1. Protein Preparation:
-
The three-dimensional crystal structure of hCAXII is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. The zinc ion in the active site is a critical component and its coordination is carefully maintained.[14]
2. Ligand Preparation:
-
The 2D or 3D structure of the inhibitor is generated.
-
The ligand is prepared by assigning correct bond orders, adding hydrogens, and generating a low-energy 3D conformation.
3. Docking Simulation:
-
A docking program (e.g., AutoDock, GOLD, Glide) is used to perform the simulation.[13][15]
-
The active site is defined, typically centered on the catalytic zinc ion with a radius of 10-15 Å.[15]
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.
-
A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.
4. Analysis of Results:
-
The top-ranked docking poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.[15]
-
Key interacting residues, like Gln92, His94, His96, His119, and Thr199, are identified.[12][16]
Protocol 2: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[12]
1. System Setup:
-
The best-ranked docked complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentrations.
2. Simulation Parameters:
-
A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the atomic interactions.
-
The system is first minimized to remove any steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).
3. Production Run:
-
A long-duration MD simulation (e.g., 100-500 ns) is performed.[12][17]
-
The trajectory of the atoms is saved at regular intervals.
4. Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein-ligand complex.[12]
-
Root Mean Square Fluctuation (RMSF) is calculated to identify the flexibility of different regions of the protein.[12]
-
Hydrogen bond analysis is performed to monitor the stability of key interactions over time.
-
Binding free energy calculations (e.g., MM/GBSA, MM/PBSA) are performed on the trajectory to obtain a more accurate estimation of the binding affinity.[12]
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships in the in silico modeling of hCAXII-inhibitor binding.
Molecular Docking Workflow
Molecular Dynamics Simulation Workflow
Key Interactions in hCAXII Active Site
References
- 1. In silico prediction suggests inhibitory effect of halogenated boroxine on human catalase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Campaign and Docking Investigations in Identifying New Hit Compounds as Inhibitors of Human Carbonic Anhydrases Expressed In Tumour Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models [iris.unimore.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular dynamics simulation reveals structural insights into isozyme selectivity of carbonic anhydrase XII inhibitors in hypoxic tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. stm.bookpi.org [stm.bookpi.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
hCAXII-IN-2 and its Effect on pH Regulation: A Technical Guide
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield a specific, well-characterized carbonic anhydrase inhibitor designated as "hCAXII-IN-2". This name appears to be a non-standard identifier. Therefore, this technical guide will utilize hCA I-IN-2 (Compound 6d) as a representative carbonic anhydrase inhibitor with documented activity against hCAXII. This allows for a data-driven exploration of the principles of hCAXII inhibition and its effects on pH regulation, adhering to the core requirements of this guide.
Introduction to Carbonic Anhydrase XII (hCAXII) and its Role in pH Homeostasis
Human carbonic anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that plays a crucial role in regulating pH, particularly in the context of cancer biology.[1][2] Like other carbonic anhydrases, hCAXII catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3] Its strategic location on the cell surface, with its catalytic domain facing the extracellular space, allows it to significantly influence the pH of the tumor microenvironment.[1][4]
In many hypoxic tumors, hCAXII is overexpressed and contributes to an alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe).[2] This reversed pH gradient is advantageous for cancer cell proliferation, metabolic adaptation, and invasion.[2][5] By converting extracellular CO₂ to bicarbonate, which can then be transported into the cell, and protons, which acidify the extracellular matrix, hCAXII supports the survival and aggressive phenotype of cancer cells.[2] Consequently, inhibiting hCAXII is a promising therapeutic strategy to disrupt pH regulation in tumors and potentially enhance the efficacy of other cancer therapies.[4]
hCA I-IN-2: A Representative Inhibitor of hCAXII
hCA I-IN-2 (also known as Compound 6d) is a sulfonamide-based inhibitor that demonstrates activity against several human carbonic anhydrase isoforms, including hCAXII. While it is a potent inhibitor of hCA I, its inhibitory effects on hCAXII allow it to serve as a valuable tool for studying the consequences of hCAXII inhibition on cellular pH dynamics.
Quantitative Inhibition Data
The inhibitory potency of hCA I-IN-2 against various hCA isoforms has been determined, and the inhibition constants (Ki) are summarized in the table below. This data is crucial for understanding the inhibitor's selectivity profile.
| Isoform | Ki (nM) |
| hCA I | 18.8 |
| hCA II | 375.1 |
| hCA IX | 1721 |
| hCA XII | 283.9 |
Data sourced from MedchemExpress, referencing Singh P, et al. Bioorg Chem. 2020 Jun;99:103839.
Experimental Protocols
This section details the methodologies used to characterize the inhibitory activity of compounds like hCA I-IN-2 and to assess their impact on pH regulation.
Measurement of Carbonic Anhydrase Inhibition
The inhibitory activity of hCA I-IN-2 against hCAXII is determined using a stopped-flow CO₂ hydrase assay.[6][7] This method measures the enzyme's ability to catalyze the hydration of CO₂.
Principle: The assay monitors the change in pH that occurs as CO₂ is hydrated to bicarbonate and protons. A pH indicator dye, such as phenol red, is used, and the change in its absorbance is measured spectrophotometrically over a short period.[6][8]
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (I, II, IX, XII)
-
Inhibitor stock solution (e.g., hCA I-IN-2 in DMSO)
-
Assay Buffer: 20 mM HEPES or TRIS, 20 mM Na₂SO₄, pH 7.5
-
pH Indicator: Phenol red (0.2 mM)
-
Substrate: CO₂-saturated water
Procedure:
-
Enzyme and Inhibitor Preparation: The desired concentration of the hCA isoform is prepared in the assay buffer. The inhibitor is serially diluted to various concentrations.
-
Reaction Setup: The enzyme solution (with or without the inhibitor) is loaded into one syringe of the stopped-flow instrument. The CO₂-saturated water is loaded into the other syringe.
-
Measurement: The two solutions are rapidly mixed in the observation cell of the spectrophotometer. The change in absorbance of the pH indicator (at its λmax, e.g., 557 nm for phenol red) is recorded for a short duration (typically 10-100 seconds).
-
Data Analysis: The initial rates of the catalyzed and uncatalyzed (buffer only) reactions are determined from the slope of the absorbance change over time. The inhibitory activity is calculated by comparing the rates in the presence and absence of the inhibitor. Ki values are then determined by fitting the data to appropriate enzyme inhibition models.
Measurement of Intracellular and Extracellular pH
The effect of hCAXII inhibition on cellular pH can be assessed using pH-sensitive fluorescent dyes.[9][10]
3.2.1. Intracellular pH (pHi) Measurement
Principle: Cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester). The fluorescence intensity of the dye changes with pH, and this can be measured using a fluorescence microscope or a plate reader.[10]
Materials:
-
Cultured cells expressing hCAXII
-
BCECF-AM stock solution (in DMSO)
-
Physiological salt solution (e.g., Krebs-Ringer-HEPES buffer)
-
Fluorescence microscope with an imaging system or a fluorescence plate reader
-
Calibration buffers of known pH containing a H⁺/K⁺ ionophore (e.g., nigericin)
Procedure:
-
Cell Culture: Cells are seeded on glass-bottom dishes or multi-well plates and allowed to adhere.
-
Dye Loading: Cells are incubated with BCECF-AM in the physiological salt solution for a specific time (e.g., 30-60 minutes) to allow for de-esterification of the dye within the cells.
-
Inhibitor Treatment: After washing to remove extracellular dye, cells are treated with hCA I-IN-2 at the desired concentration.
-
Fluorescence Measurement: The fluorescence is measured at two excitation wavelengths (e.g., 490 nm and 440 nm for BCECF) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities (e.g., 490/440) is calculated, which is proportional to the pHi.
-
Calibration: At the end of the experiment, a calibration curve is generated by exposing the cells to high-potassium buffers of known pH in the presence of nigericin. This allows the fluorescence ratios to be converted to absolute pHi values.
3.2.2. Extracellular pH (pHe) Measurement
Principle: The pH of the extracellular medium can be measured using a pH-sensitive fluorescent dye that is impermeable to the cell membrane, such as SNARF-dextran, or with a pH microelectrode.[11]
Materials:
-
Cultured cells expressing hCAXII
-
pH-impermeable fluorescent dye (e.g., SNARF-dextran) or a pH microelectrode
-
Physiological salt solution
-
Fluorescence microscope or plate reader
Procedure (using fluorescent dye):
-
Cell Culture: Cells are grown to confluence in multi-well plates or on coverslips.
-
Inhibitor Treatment: The cell culture medium is replaced with the physiological salt solution containing the pH-sensitive dye and the desired concentration of hCA I-IN-2.
-
Fluorescence Measurement: The fluorescence of the extracellular dye is measured over time using appropriate excitation and emission wavelengths.
-
Calibration: A standard curve is generated by measuring the fluorescence of the dye in solutions of known pH.
Signaling Pathways and Logical Relationships
The inhibition of hCAXII by compounds like hCA I-IN-2 disrupts the pH regulatory machinery of cancer cells, which is interconnected with various signaling pathways.
hCAXII-Mediated pH Regulation Pathway
The following diagram illustrates the fundamental role of hCAXII in modulating intracellular and extracellular pH.
Caption: hCAXII catalyzes the formation of H⁺ and HCO₃⁻ in the extracellular space.
Experimental Workflow for Assessing hCAXII Inhibition
The logical flow of experiments to characterize a hCAXII inhibitor is depicted below.
Caption: Workflow for characterizing a hCAXII inhibitor's effect on pH.
Signaling Consequences of hCAXII Inhibition
Inhibition of hCAXII leads to a disruption of the pH gradient, which can impact downstream signaling pathways that are sensitive to pH changes.
References
- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Interactions of intracellular pH and intracellular calcium in primary cultures of rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for hCAXII-IN-2: An In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that plays a crucial role in regulating intracellular and extracellular pH.[1][2][3] Its overexpression is frequently observed in various cancers, where it contributes to tumor progression, invasion, and metastasis by facilitating acidosis of the tumor microenvironment.[4][5] This makes hCAXII a compelling therapeutic target for the development of novel anticancer agents.[5][6] hCAXII-IN-2 is an investigational inhibitor of hCAXII. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity and mechanism of action of this compound.
Signaling Pathway of hCAXII in Cancer
hCAXII is implicated in several signaling pathways that promote cancer cell survival and proliferation. One key pathway involves the regulation of pH homeostasis, which is critical for the metabolic adaptations of tumor cells.[4][6] Additionally, hCAXII expression can be modulated by signaling cascades such as the Protein Kinase C (PKC) pathway.[1][2] Furthermore, studies have linked CAXII to the regulation of NF-κB and IGF-1/PI3K/CREB signaling pathways, which are central to cell growth, survival, and inflammation.[4][7]
Caption: hCAXII signaling pathways in cancer cells.
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Workflow:
Caption: Workflow for the WST-1 cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HT-29) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the cells for 48 to 72 hours.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Data Presentation:
| Concentration (µM) | Absorbance (450 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.95 | 76 |
| 10 | 0.63 | 50.4 |
| 50 | 0.31 | 24.8 |
| 100 | 0.15 | 12 |
Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression levels of hCAXII and downstream signaling proteins.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against hCAXII (e.g., M75 monoclonal antibody), p-Akt, total Akt, and β-actin overnight at 4°C.[8]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| Treatment | hCAXII Expression (Relative to Control) | p-Akt/Total Akt Ratio |
| Control | 1.00 | 1.00 |
| This compound (10 µM) | 0.95 | 0.65 |
| This compound (50 µM) | 0.98 | 0.32 |
Immunofluorescence
This protocol visualizes the cellular localization of hCAXII and the effect of this compound on its expression.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound for 24 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against hCAXII overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[9]
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Summary
The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound. These assays will enable researchers to determine the compound's potency, assess its impact on cell viability, and elucidate its mechanism of action by examining its effects on hCAXII expression and downstream signaling pathways. The data generated from these experiments will be crucial for the continued development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase XII Expression Is Modulated during Epithelial Mesenchymal Transition and Regulated through Protein Kinase C Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Carbonic Anhydrase 12 Protects Endplate Cartilage From Degeneration Regulated by IGF-1/PI3K/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-specific Detection of CAIX in Breast and Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for a Selective Carbonic Anhydrase XII Inhibitor in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of human cancers, including renal, breast, and lung carcinomas. Its expression is often associated with tumor progression, metastasis, and resistance to chemotherapy. CAXII plays a crucial role in regulating pH homeostasis in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity helps to maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which favors tumor cell survival, invasion, and proliferation.[1] The critical role of CAXII in cancer biology makes it a compelling target for the development of novel anticancer therapeutics.
This document provides detailed application notes and protocols for the use of a potent and selective human carbonic anhydrase XII inhibitor, exemplified by a compound with properties similar to hCAXII-IN-2, in preclinical xenograft models. This compound is a potent inhibitor of human CAXII with a Ki of 84.2 nM and shows selectivity over other isoforms such as CAIX (Ki = 268.5 nM) and is less active against the ubiquitous cytosolic isoforms CAI and CAII.[2] Due to the lack of publicly available in vivo data for this compound, the following protocols and data tables are presented as a representative guide for a selective CAXII inhibitor in xenograft studies.
Mechanism of Action and Signaling Pathways
Inhibition of CAXII in the tumor microenvironment is expected to disrupt pH regulation, leading to intracellular acidification and a less acidic extracellular space. This can, in turn, inhibit tumor cell growth, induce apoptosis, and potentially enhance the efficacy of conventional chemotherapies. CAXII has been implicated in several signaling pathways that are critical for cancer cell survival and metastasis.
p38 MAPK Signaling Pathway: CAXII has been shown to promote the invasion and migration of breast cancer cells through the p38 MAPK signaling pathway.[3] Inhibition of CAXII can lead to the downregulation of downstream effectors such as matrix metalloproteinases (MMPs), which are crucial for extracellular matrix degradation and cell invasion.
Protein Kinase C (PKC) Signaling: The expression of CAXII can be modulated by the activation of the Protein Kinase C (PKC) signaling pathway.[4][5] In some breast cancer models, activation of PKC leads to the downregulation of CAXII.[4][5] Targeting CAXII may therefore intersect with PKC-mediated cellular processes.
NF-κB Signaling Pathway: The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. While direct regulation of NF-κB by this compound is not established, broader studies on carbonic anhydrases suggest a potential for crosstalk with this critical cancer pathway.
Diagrams of Signaling Pathways and Experimental Workflow
Caption: CAXII-p38 MAPK Signaling Pathway.
Caption: Regulation of CAXII Expression by PKC Signaling.
Caption: General Experimental Workflow for Xenograft Studies.
Quantitative Data Summary
The following tables present hypothetical data for a representative selective CAXII inhibitor in a xenograft model. These values are for illustrative purposes and should be determined experimentally for any specific compound.
Table 1: In Vitro Inhibitory Activity of a Representative CAXII Inhibitor
| Enzyme Isoform | Ki (nM) |
| hCAXII | 84.2 |
| hCAIX | 268.5 |
| hCAI | >1000 |
| hCAII | >1000 |
Table 2: Hypothetical In Vivo Efficacy in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | IP | 0 | +2.5 |
| CAXII Inhibitor | 25 | IP | 45 | -1.0 |
| CAXII Inhibitor | 50 | IP | 68 | -3.2 |
| Positive Control | Varies | Varies | Varies | Varies |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Model
Materials:
-
CAXII-positive cancer cell line (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., Nude, SCID, or NSG), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Calipers
Procedure:
-
Cell Culture: Culture CAXII-positive cancer cells in their recommended complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect cells in a sterile conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel (if used) on ice.
-
The final cell concentration should be adjusted to inject the desired number of cells (typically 1 x 10^6 to 10 x 10^6 cells) in a volume of 100-200 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
Protocol 2: Administration of a CAXII Inhibitor
Materials:
-
Selective CAXII inhibitor (e.g., this compound)
-
Vehicle for drug formulation (e.g., DMSO, saline, corn oil)
-
Sterile syringes and needles appropriate for the chosen administration route
-
Balance for weighing mice
Procedure:
-
Drug Preparation:
-
Prepare the CAXII inhibitor formulation at the desired concentrations in a suitable vehicle. The formulation should be sterile if administered parenterally.
-
The stability of the formulation should be confirmed prior to the study.
-
-
Animal Grouping:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Record the body weight of each mouse before dosing.
-
Administer the CAXII inhibitor or vehicle control via the chosen route (e.g., intraperitoneal (IP), oral (PO), or intravenous (IV)). The volume of administration should be based on the mouse's body weight.[8][9]
-
Follow the predetermined dosing schedule (e.g., once daily, twice daily) for the duration of the study.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity or distress.
-
Protocol 3: Endpoint Analysis
Procedure:
-
Study Termination: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Analyze changes in body weight as an indicator of toxicity.
-
-
Tissue Collection:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Tissues can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blot, PCR).
-
References
- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carbonic anhydrase XII promotes invasion and migration ability of MDA-MB-231 breast cancer cells through the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase XII Expression Is Modulated during Epithelial Mesenchymal Transition and Regulated through Protein Kinase C Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tumorvolume.com [tumorvolume.com]
- 7. researchgate.net [researchgate.net]
- 8. cea.unizar.es [cea.unizar.es]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for hCAXII-IN-2 in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAXII-IN-2 is a potent and selective small molecule inhibitor of human carbonic anhydrase XII (hCAXII), a transmembrane enzyme that is overexpressed in various cancers.[1] It also exhibits inhibitory activity against the related isoform, carbonic anhydrase IX (CAIX). Carbonic anhydrases play a crucial role in regulating pH homeostasis in the tumor microenvironment, which is critical for cancer cell proliferation, invasion, and metastasis. The inhibition of hCAXII presents a promising therapeutic strategy in oncology.
These application notes provide detailed protocols for the use of this compound in immunohistochemistry (IHC)-based assays. As a small molecule inhibitor, this compound is not used for direct staining of tissues. Instead, it serves as a tool to investigate the functional roles of hCAXII and to validate its engagement with its target in a cellular context. The following protocols describe two key applications: a functional inhibition assay to assess the downstream effects of hCAXII inhibition and a target engagement (competition) assay to confirm the specific binding of the inhibitor to hCAXII in tissue sections.
Product Information
| Product Name | This compound |
| Target | Human Carbonic Anhydrase XII (hCAXII) |
| Secondary Target | Human Carbonic Anhydrase IX (hCAIX) |
| Chemical Nature | Small molecule inhibitor |
| Appearance | Crystalline solid |
| Molecular Weight | Varies by salt form |
| Solubility | Soluble in DMSO |
Quantitative Data: Inhibitor Specificity
The inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Target Isoform | Ki (nM) | Reference |
| hCAXII | 84.2 | [1] |
| hCAIX | 268.5 | [1] |
| hCAI | Less active | [1] |
| hCAII | Less active | [1] |
Note: Lower Ki values indicate higher potency.
Signaling Pathway of Carbonic Anhydrase XII
hCAXII is involved in several signaling pathways that promote cancer progression. One key pathway involves the regulation of the tumor microenvironment's pH, which in turn influences cell migration and invasion. Additionally, hCAXII has been shown to impact the p38 MAPK signaling pathway and the expression of cell adhesion molecules like E-cadherin.
Caption: hCAXII signaling pathway and point of inhibition by this compound.
Experimental Protocols
Application 1: Functional Inhibition Assay using Immunohistochemistry
This protocol describes how to treat cells or tissue with this compound to assess its effect on downstream signaling pathways. The example provided focuses on the analysis of phosphorylated p38 MAPK (p-p38 MAPK) expression, a downstream target of hCAXII signaling.
Experimental Workflow
Caption: Workflow for the this compound functional inhibition assay.
Materials
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium or tissue culture medium
-
Formalin-fixed, paraffin-embedded (FFPE) cell blocks or tissue sections
-
Primary antibody against p-p38 MAPK
-
Appropriate secondary antibody and detection system (e.g., HRP-DAB)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Wash buffers (e.g., PBS or TBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol for Cell Culture Treatment
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., chamber slides or plates for generating cell pellets).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 100 nM to 10 µM) based on the inhibitor's Ki value. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Replace the culture medium with the medium containing this compound or the vehicle control. Incubate for a predetermined time (e.g., 24-48 hours) to allow for the inhibition of hCAXII and subsequent changes in downstream signaling.
-
Cell Harvesting and Fixation:
-
For chamber slides: Gently wash the cells with PBS, then fix with 10% neutral buffered formalin for 15-30 minutes at room temperature.
-
For cell pellets: Harvest the cells, wash with PBS, and centrifuge to form a pellet. Resuspend the pellet in 10% neutral buffered formalin and fix for at least 1 hour. Process the fixed cell pellet for paraffin embedding.
-
-
Immunohistochemistry: Proceed with the standard IHC protocol for FFPE sections, staining for p-p38 MAPK.
Protocol for Immunohistochemistry
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., 10 mM Sodium Citrate, pH 6.0) at 95-100°C for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% H2O2. Then, block non-specific antibody binding with a blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against p-p38 MAPK at the recommended dilution overnight at 4°C.
-
Secondary Antibody and Detection: Apply the appropriate HRP-conjugated secondary antibody, followed by the DAB substrate.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.
Data Analysis
-
Qualitatively assess the staining intensity and localization of p-p38 MAPK in the this compound-treated samples compared to the vehicle control.
-
For quantitative analysis, use image analysis software to measure the staining intensity (e.g., H-score).
Expected Results
Inhibition of hCAXII by this compound is expected to lead to a decrease in the phosphorylation of p38 MAPK. Therefore, a reduction in the intensity of p-p38 MAPK staining in the treated samples compared to the control would indicate a functional effect of the inhibitor.
Application 2: Target Engagement (Competition) Assay
This protocol is designed to demonstrate that this compound specifically binds to hCAXII in a tissue context. This is achieved by pre-incubating the tissue sections with an excess of this compound before adding the primary antibody against hCAXII. If the inhibitor is bound to the target, it will block the binding of the antibody, resulting in a reduced staining signal.
Experimental Workflow
Caption: Workflow for the this compound target engagement (competition) assay.
Materials
-
This compound
-
DMSO
-
FFPE tissue sections known to be positive for hCAXII expression
-
Primary antibody against hCAXII
-
Standard IHC reagents as listed in Application 1
Protocol
-
Deparaffinization, Rehydration, and Antigen Retrieval: Prepare the tissue sections as described in the standard IHC protocol.
-
Blocking: Perform the standard blocking steps for endogenous peroxidase and non-specific binding.
-
Inhibitor Pre-incubation:
-
Prepare a high-concentration solution of this compound in a suitable buffer (e.g., PBS with a low percentage of DMSO). A concentration of 10-100 µM is a good starting point.
-
Prepare a vehicle control solution with the same concentration of DMSO.
-
Apply the this compound solution to the experimental sections and the vehicle control solution to the control sections.
-
Incubate for 1-2 hours at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation: Without washing off the inhibitor solution , add the primary antibody against hCAXII (at its optimal dilution) directly to the sections. Incubate overnight at 4°C.
-
Washing, Secondary Antibody, and Detection: Proceed with the standard washing, secondary antibody incubation, and detection steps as per the IHC protocol.
-
Counterstaining, Dehydration, and Mounting: Complete the staining as per the standard protocol.
Data Analysis
-
Visually compare the staining intensity of hCAXII in the sections pre-incubated with this compound to the control sections.
Expected Results
A significant reduction or complete absence of hCAXII staining in the sections pre-incubated with this compound compared to the strong staining in the control sections would indicate that the inhibitor successfully competed with the antibody for binding to hCAXII, thus confirming target engagement.
Troubleshooting
| Problem | Possible Cause | Solution |
| No change in downstream marker expression (Functional Assay) | Inhibitor concentration is too low. | Increase the concentration of this compound. |
| Incubation time is too short. | Increase the incubation time with the inhibitor. | |
| The chosen downstream marker is not modulated by hCAXII in the specific cell/tissue type. | Investigate other potential downstream markers (e.g., E-cadherin). | |
| No reduction in staining (Competition Assay) | Inhibitor concentration is too low to compete with the antibody. | Increase the concentration of this compound used for pre-incubation. |
| Pre-incubation time is too short. | Increase the pre-incubation time. | |
| The antibody and inhibitor bind to different epitopes. | This assay may not be suitable for this specific antibody-inhibitor pair. | |
| High background staining | Non-specific binding of antibodies. | Optimize blocking steps and antibody concentrations. |
| Incomplete washing. | Ensure thorough washing between steps. |
Conclusion
This compound is a valuable research tool for investigating the biological functions of carbonic anhydrase XII in cancer and other diseases. The provided protocols for functional inhibition and target engagement assays using immunohistochemistry offer robust methods to study the effects of hCAXII inhibition in a cellular and tissue context. Proper optimization of inhibitor concentration, incubation times, and antibody dilutions is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for In Vivo Studies of hCAXII-IN-2 (and Analogs)
Disclaimer: No specific in vivo studies for the compound designated "hCAXII-IN-2" have been identified in the public domain. The following application notes and protocols are based on published preclinical data for structurally related and functionally analogous selective inhibitors of human carbonic anhydrase XII (hCAXII), primarily SLC-0111 (also known as U-104). Researchers should use this information as a guide and perform necessary dose-finding and toxicity studies for their specific molecule of interest.
Introduction
Carbonic anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors and is associated with poor prognosis. Its enzymatic activity, the reversible hydration of carbon dioxide to bicarbonate and a proton, contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy.[1] Consequently, selective inhibition of CAXII presents a promising therapeutic strategy in oncology.
These application notes provide a comprehensive overview of the methodologies for conducting in vivo animal studies with selective CAXII inhibitors, using SLC-0111 as a primary example. The provided protocols and data aim to guide researchers in the design and execution of efficacy, pharmacokinetic, and toxicity studies.
Signaling Pathway of CAXII in Cancer
Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α induces the expression of CAXII. CAXII, located on the cell surface, catalyzes the conversion of CO2 to H+ and HCO3-. The resulting protons contribute to the acidification of the extracellular space, which promotes cancer cell invasion and metastasis. The bicarbonate ions are transported into the cell, leading to an alkaline intracellular pH that is favorable for cancer cell proliferation and survival. Inhibition of CAXII disrupts this pH regulation, leading to increased intracellular acidity and reduced tumor growth.
Caption: Simplified CAXII Signaling Pathway in Cancer.
Data Presentation
Table 1: In Vivo Efficacy of Selective CAXII Inhibitors in Mouse Models
| Compound | Cancer Model | Animal Strain | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| SLC-0111 | Head and Neck Squamous Carcinoma (FaDu xenograft) | Nude mice | 100 mg/kg | Oral gavage | Daily, 5 days/week for 3 weeks | Ineffective alone, but significantly enhanced anti-tumor effect of cisplatin. | [2] |
| SLC-0111 | Triple Negative Breast Cancer (MDA-MB-231 LM2-4Luc⁺ orthotopic) | Mice | 50 mg/kg | Oral gavage | Daily | In combination with sunitinib, significantly inhibited tumor growth. | [3] |
| S4 | Triple Negative Breast Cancer (MDA-MB-231 orthotopic) | Mice | 10 mg/kg | Intraperitoneal | Daily, "5 days on, 2 days off" | Reduced metastatic tumor burden in the lungs. | [4] |
Table 2: Preclinical Pharmacokinetics of SLC-0111 (Human Data)
| Parameter | 500 mg/day | 1000 mg/day | 2000 mg/day |
| Mean Cmax (ng/mL) - Day 1 | 4350 | 6220 | 5340 |
| Mean AUC(0-24) (μg/mL*h) - Day 1 | 33 | 70 | 94 |
| Mean Tmax (hours) - Day 1 | 2.46 - 6.05 | 2.46 - 6.05 | 2.46 - 6.05 |
| Mean T1/2 (hours) - Day 1 | Similar across doses | Similar across doses | Similar across doses |
| Accumulation (Day 28/Day 1 AUC ratio) | 2.01 ± 0.879 | 1.47 ± 1.42 | 2.18 ± 0.247 |
Reference:[5]
Table 3: Preclinical Toxicology of SLC-0111
| Species | Study Duration | Highest Non-Severe Toxic Dose (HNSTD) | Severe Toxic Dose in 10% (STD10) | Reference |
| Rat | 28-day | - | 500 mg/kg/day (3000 mg/m²) | [5] |
| Dog | 28-day | 150 mg/kg (3000 mg/m²) | - | [5] |
Note: No dose-limiting toxicities were reported in a Phase 1 human trial at doses up to 1000 mg/day.[5] Specific adverse events in preclinical mouse studies are not detailed in the available literature.
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Study
Caption: General Experimental Workflow for an In Vivo Efficacy Study.
Protocol 1: In Vivo Efficacy Study of a Selective CAXII Inhibitor (e.g., SLC-0111) in a Xenograft Mouse Model
1. Animal Model:
-
Use immunodeficient mice (e.g., Nude, SCID) for xenograft studies with human cancer cell lines.
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of a mixture of media and Matrigel) into the flank of each mouse.
-
For orthotopic models, inject cells into the relevant organ (e.g., mammary fat pad for breast cancer).[3]
2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: Volume = 0.5 × (length) × (width)^2.[2]
-
Once tumors reach a palpable size (e.g., ~50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, inhibitor alone, standard-of-care drug, combination therapy).[2]
3. Formulation and Administration:
-
For Oral Gavage (based on SLC-0111):
-
Prepare the vehicle solution consisting of 55.6% PEG400, 11.1% ethanol, and 33.3% water.[2]
-
Dissolve the CAXII inhibitor in the vehicle to the desired concentration (e.g., for a 100 mg/kg dose in a 20g mouse, prepare a 10 mg/mL solution to administer 200 µL).
-
Administer the formulation via oral gavage daily, five days a week, for the duration of the study (e.g., 3 weeks).[2]
-
-
For Intraperitoneal (IP) Injection (based on S4):
-
Formulate the inhibitor in a suitable vehicle (e.g., DMSO/Cremophor/Saline).
-
Administer the solution via IP injection at the desired dosage (e.g., 10 mg/kg) according to the planned schedule (e.g., daily, 5 days on, 2 days off).[4]
-
4. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the study endpoint (e.g., predetermined tumor volume in the control group, or after a set duration), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting, qPCR).
-
If studying metastasis, collect relevant organs (e.g., lungs, liver) for analysis (e.g., histology, bioluminescence imaging if using luciferase-expressing cells).[4]
Protocol 2: Pharmacokinetic Study in Mice
1. Animal and Dosing:
-
Use a sufficient number of mice (e.g., 3-5 per time point) for robust data.
-
Administer a single dose of the CAXII inhibitor via the intended clinical route (e.g., oral gavage).
2. Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
3. Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the inhibitor in plasma.
4. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2).
Protocol 3: Toxicity Assessment
1. Dose-Ranging Study:
-
Administer escalating doses of the CAXII inhibitor to different groups of mice.
-
Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Determine the maximum tolerated dose (MTD).
2. Sub-chronic Toxicity Study:
-
Administer the inhibitor daily or on a relevant schedule for an extended period (e.g., 28 days) at doses up to the MTD.
-
Monitor for clinical signs of toxicity and changes in body weight.
-
At the end of the study, perform a complete necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect major organs for histopathological examination.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Measuring hCA XII Inhibition with hCAXII-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human carbonic anhydrase XII (hCA XII) is a transmembrane enzyme that is overexpressed in various cancers, making it a compelling target for anticancer drug development.[1][2] This enzyme plays a crucial role in regulating pH homeostasis in tumor microenvironments, which is essential for cancer cell proliferation, invasion, and metastasis.[3][4] The development of specific inhibitors targeting hCA XII is a promising therapeutic strategy. hCAXII-IN-2 is a potent inhibitor of hCA XII. These application notes provide detailed protocols for measuring the inhibition of hCA XII by this compound and other inhibitors using established biochemical and biophysical methods.
Data Presentation: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity of various compounds against different human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and hCA XII. This allows for a comparative analysis of potency and selectivity.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference Compound(s) |
| hCA-IN-1 (Compound 5u) | 159.2 | 4.8 | 15.5 | 2 | - |
| hCAIX-IN-18 (compound 30) | 3.5 | 9.4 | 43.0 | 8.2 | - |
| hCAIX/XII-IN-6 | 6697 | 2950 | 4.1 | 7.7 | - |
| Lasamide | - | - | 2.76 | 7.54 | - |
| hCAII-IN-3 (Compound 16) | 403.8 | 5.1 | 10.2 | 5.2 | - |
| CAXII-IN-3 | 5300 | 75 | >10000 | 53 | - |
| Enpp/Carbonic anhydrase-IN-2 (compound 1i) | - | - | 0.33 | 0.68 | - |
| hCA/VEGFR-2 IN-5 (compound 9) | - | - | 40 | 3.2 | - |
| Acetazolamide (AAZ) | - | - | - | - | Standard Inhibitor |
Experimental Protocols
Stopped-Flow CO2 Hydration Assay
This is a widely used method to determine the kinetic parameters of CA inhibition.[5][6] The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton.
Principle: The hydration of CO2 results in a pH change, which is monitored using a pH indicator. The rate of this reaction is proportional to the CA activity. Inhibitors will decrease the observed reaction rate.
Materials:
-
Recombinant human CA XII (catalytic domain)
-
This compound or other inhibitors
-
CO2-saturated water
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant hCA XII in the assay buffer. The final concentration in the assay is typically in the low nanomolar range (3-10 nM).[6]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to various concentrations.
-
Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.
-
Prepare the assay buffer containing the pH indicator.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO2-saturated solution.
-
Rapidly mix the two solutions. The instrument will monitor the change in absorbance of the pH indicator over time (typically for 10-100 seconds).[6]
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the initial linear phase of the absorbance change.
-
Plot the initial velocity against the inhibitor concentration.
-
Calculate the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear least-squares methods with software like PRISM.[6][7]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the binding affinity, stoichiometry, and thermodynamic parameters of an inhibitor binding to its target enzyme.[1][8][9]
Principle: ITC measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (enzyme).
Materials:
-
Recombinant human CA XII (catalytic domain)
-
This compound or other inhibitors
-
Buffer (e.g., phosphate or Tris buffer at a specific pH)
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze both the hCA XII protein and the inhibitor against the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles in the calorimeter cell.
-
Determine the accurate concentrations of the protein and the inhibitor.
-
-
ITC Experiment:
-
Fill the sample cell of the calorimeter with the hCA XII solution.
-
Fill the injection syringe with the this compound solution.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Initiate the titration. The instrument will inject small aliquots of the inhibitor into the protein solution and measure the resulting heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd, which is equivalent to Ki for competitive inhibitors), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
-
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.
Principle: These assays measure the effect of the inhibitor on the function of hCA XII in cancer cells, such as its impact on cell proliferation, invasion, or intracellular/extracellular pH regulation.
Materials:
-
Cancer cell line overexpressing hCA XII (e.g., HT29/DOX, A549/DOX)[5]
-
This compound or other inhibitors
-
Cell culture medium and supplements
-
Reagents for the specific assay (e.g., MTT or WST-1 for proliferation, Matrigel for invasion assays, pH-sensitive fluorescent probes)
-
Plate reader, microscope, or flow cytometer
Protocol (Example: Proliferation Assay):
-
Cell Culture:
-
Culture the hCA XII-expressing cancer cells in appropriate medium.
-
-
Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) value.
-
Mandatory Visualizations
Caption: Signaling pathway of hCA XII in cancer and its inhibition.
Caption: Experimental workflow for the stopped-flow CO2 hydration assay.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
References
- 1. Characterization of human carbonic anhydrase XII stability and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
Application Notes and Protocols: hCAXII-IN-2 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for evaluating human carbonic anhydrase XII (hCAXII) inhibitors, exemplified by the well-characterized compound SLC-0111, in combination with conventional chemotherapy.
Introduction and Rationale
Carbonic anhydrase XII (CAXII) is a transmembrane enzyme that is frequently overexpressed in various solid tumors, often as a response to the hypoxic tumor microenvironment.[1] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAXII plays a crucial role in regulating intra- and extracellular pH.[1] In tumors, this activity contributes to maintaining a relatively alkaline intracellular pH (pHi) while promoting an acidic extracellular pH (pHe).[2] This reversed pH gradient is associated with tumor progression, metastasis, and resistance to therapy.[1][2]
Many chemotherapeutic agents are weakly basic drugs that require a more acidic intracellular environment for optimal protonation and retention. The alkaline pHi in cancer cells can facilitate the efflux of these drugs, reducing their cytotoxic efficacy.[3] Furthermore, the acidic pHe can limit the uptake of weakly basic drugs. CAXII activity has also been linked to the function of drug efflux pumps like P-glycoprotein (Pgp), whose activity can be pH-sensitive.[4]
Inhibiting CAXII with small molecules like SLC-0111 presents a promising strategy to disrupt this pH balance.[3] By blocking CAXII, these inhibitors are hypothesized to cause intracellular acidification, thereby enhancing the accumulation and cytotoxicity of co-administered chemotherapeutic agents.[5] Preclinical studies have demonstrated that this approach can sensitize cancer cells to various chemotherapies, including doxorubicin and temozolomide, in different cancer models.[6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies investigating the combination of the CAXII inhibitor SLC-0111 with standard chemotherapeutic agents.
Table 1: In Vitro Efficacy of SLC-0111 in Combination with Doxorubicin in Breast Cancer Cells
| Cell Line | Treatment (48 hours) | Drug Concentration | Observed Effect | Data Source |
| MCF7 | Doxorubicin alone | 90 nM (< IC50) | Baseline cell death | [6] |
| SLC-0111 alone | 100 µM | No significant effect on viability | [6] | |
| Combination | 90 nM Doxorubicin + 100 µM SLC-0111 | Significant increase in late apoptosis/cell death compared to single agents | [6][9] |
Note: Specific IC50 values for the combination and Combination Index (CI) values were not provided in the cited source.
Table 2: In Vitro Efficacy of SLC-0111 in Combination with Temozolomide in Glioblastoma Cells
| Cell Line | Treatment Condition | Drug Concentration | Observed Effect | Data Source |
| D456 & 1016 (GBM PDX Cells) | Monotherapy | SLC-0111 or Temozolomide (TMZ) | Significantly decreased cell growth vs. control | [4] |
| Combination | SLC-0111 + TMZ | Significantly greater decrease in cell growth compared to either drug alone | [4] |
Note: Specific IC50 values and Combination Index (CI) values were not provided in the cited source.
Table 3: In Vivo Efficacy of SLC-0111 in Combination with Temozolomide in a Glioblastoma Xenograft Model
| Animal Model | Tumor Type | Treatment Regimen | Observed Effect | Data Source |
| Athymic Nude Mice | 1016 GBM Patient-Derived Xenograft (subcutaneous) | Vehicle Control | Progressive tumor growth | [4] |
| SLC-0111 alone | Not specified | Ineffective at delaying tumor growth | [4] | |
| Temozolomide (TMZ) alone | Not specified | Delayed tumor growth | [4] | |
| Combination: SLC-0111 + TMZ | Not specified | Significant tumor regression; greater effect than either drug alone | [4][5][7] |
Signaling Pathways and Experimental Workflows
3.1. Proposed Signaling Pathway for Synergy
The diagram below illustrates the hypothesized mechanism by which CAXII inhibition sensitizes cancer cells to chemotherapy.
Caption: Mechanism of CAXII inhibitor synergy with chemotherapy.
3.2. General Experimental Workflow
The following workflow outlines the key stages for preclinical evaluation of a CAXII inhibitor in combination with chemotherapy.
Caption: Preclinical workflow for combination therapy evaluation.
Detailed Experimental Protocols
4.1. Protocol for In Vitro Cell Viability (MTT Assay)
This protocol is used to determine the cytotoxicity of single agents and their combination, allowing for the calculation of IC50 values.
Materials:
-
Cancer cell lines (e.g., MCF7, U87MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (e.g., SLC-0111) and chemotherapy agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent. For combination studies, use a constant ratio based on the individual IC50 values.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs (single or combination). Include vehicle-only wells as a control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).
4.2. Protocol for Apoptosis Detection (Western Blot)
This protocol assesses the induction of apoptosis by detecting cleavage of key apoptotic proteins.
Materials:
-
Treated cell samples (from in vitro studies)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin).
4.3. Protocol for In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude)
-
Cancer cells for implantation (e.g., 1-5 x 10^6 cells per mouse)
-
Matrigel (optional, for co-injection)
-
This compound and chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined endpoint size.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistically compare the outcomes between groups (e.g., using ANOVA).
-
Optional Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) or apoptosis (cleaved Caspase-3) markers.
References
- 1. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceblog.com [scienceblog.com]
- 3. Betulin Sulfonamides as Carbonic Anhydrase Inhibitors and Anticancer Agents in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Human Carbonic Anhydrase XII (hCA XII) with hCAXII-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the detection and semi-quantitative analysis of human Carbonic Anhydrase XII (hCA XII) using Western blotting, with a specific focus on the application of the inhibitor hCAXII-IN-2.
Introduction
Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2][3] Its expression is upregulated in various cancers and is often associated with tumor progression and metastasis, making it a compelling target for therapeutic intervention.[1][4][5][6] The inhibitor this compound offers a tool for studying the functional role of hCA XII in cellular processes. Western blotting is a fundamental technique to investigate the expression levels of hCA XII in cell lysates and to assess the downstream effects of its inhibition.
Data Presentation
The inhibitory activity of compounds against hCA XII is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). While specific quantitative data for this compound's direct effect on hCA XII protein levels in a Western blot is not available in the provided search results, the following table presents a compilation of inhibitory constants for various inhibitors against hCA XII, which can serve as a reference for expected potency.
| Inhibitor | Target | Ki (nM) | IC50 (µM) |
| hCAIX-IN-18 | hCA XII | 8.2 | - |
| Lasamide | hCA XII | 7.54 | - |
| CAXII-IN-3 | hCA XII | 53 | - |
| Enpp/Carbonic anhydrase-IN-2 | hCA XII | - | 0.68 |
| Compound 9 | hCA XII | 8.8 | - |
| Carbonic anhydrase inhibitor 14 | hCA XII | 27.7 | - |
Note: This table represents a summary of data for various inhibitors from the search results and is intended for comparative purposes. The exact IC50 or Ki for this compound should be determined empirically.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density of approximately 300,000 cells per well in a 6-well plate.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[7]
-
Inhibitor Treatment: Once cells reach the desired confluency (e.g., 80%), treat them with varying concentrations of this compound. A typical concentration range to test would be from 0.1 µM to 10 µM. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a predetermined time, for example, 24 hours, to observe effects on downstream signaling pathways.
Cell Lysate Preparation
-
Washing: Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]
-
Lysis: Add 1 mL of ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors to each well of a 6-well plate.[8]
-
Scraping and Collection: Scrape the adherent cells using a cold cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[8][9]
-
Homogenization: Sonicate the lysate on ice for 10-15 seconds to shear DNA and ensure complete lysis.[8]
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-cooled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-150V for 1-2 hours, or until the dye front reaches the bottom of the gel.
-
Protein Transfer:
-
Equilibrate the gel in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Activate a PVDF membrane in methanol for 1 minute, followed by a brief rinse in transfer buffer.
-
Assemble the transfer sandwich (sponge - filter paper - gel - membrane - filter paper - sponge).
-
Perform the transfer using a wet transfer system at 100V for 1-2 hours or a semi-dry system according to the manufacturer's instructions. For high molecular weight proteins like hCA XII (which can be glycosylated to 40-50 kDa), a wet transfer is often recommended.[3][10]
-
-
Blocking: After transfer, block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hCA XII diluted in blocking buffer. A recommended starting dilution is 1:500 to 1:2000.[12] Incubate overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:2000 to 1:5000 in blocking buffer for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step as described above.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of hCA XII.
Caption: Simplified signaling pathway of hCA XII.
References
- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. genscript.com [genscript.com]
- 4. CA12 carbonic anhydrase 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Lysate Preparation & Immunoblotting Protocols [protocols.io]
- 8. origene.com [origene.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. abbexa.com [abbexa.com]
Application Notes and Protocols for Evaluating Carbonic Anhydrase XII Inhibitors in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures. This includes features like hypoxia, nutrient gradients, and cell-cell interactions, which are crucial for evaluating the efficacy of anti-cancer therapeutics. Carbonic anhydrase XII (CAXII) is a transmembrane enzyme that is overexpressed in many types of cancer and plays a significant role in regulating pH in the tumor microenvironment. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CAXII contributes to extracellular acidosis and intracellular alkalization, which promotes tumor growth, invasion, and resistance to chemotherapy.
This document provides detailed application notes and protocols for the evaluation of carbonic anhydrase XII inhibitors in 3D cell culture models. Due to the limited availability of specific data for hCAXII-IN-2 in 3D culture systems, the following protocols and data are presented using the well-characterized CAXII inhibitor, U-104 (also known as SLC-0111), as a representative compound. These methodologies can be adapted for the evaluation of other CAXII inhibitors, including this compound.
Application Notes: Effects of a Representative CAXII Inhibitor (U-104) on 3D Tumor Spheroids
The inhibition of CAXII is a promising strategy to counteract the acidic tumor microenvironment and enhance the efficacy of conventional chemotherapeutic agents. The following data summarizes the observed effects of the CAXII inhibitor U-104 on the penetration of doxorubicin into 3D tumor spheroids.
Quantitative Data Summary
A study investigating the effect of the CAIX/XII inhibitor U-104 on 4T1 murine breast cancer spheroids demonstrated a significant enhancement of doxorubicin penetration into the deeper layers of the spheroids, particularly under acidic conditions that mimic the tumor microenvironment.[1][2]
| Treatment Group | Spheroid Zone | Doxorubicin Fluorescence Intensity (Arbitrary Units) at 4h | Doxorubicin Fluorescence Intensity (Arbitrary Units) at 8h |
| pH 6.0 | |||
| Doxorubicin alone | Edge (0-50 µM) | ~120 | ~130 |
| Middle (100-150 µM) | ~60 | ~70 | |
| Doxorubicin + U-104 (100 µM) | Edge (0-50 µM) | ~180 | ~200 |
| Middle (100-150 µM) | ~100 | ~120 | |
| pH 7.4 | |||
| Doxorubicin alone | Edge (0-50 µM) | ~150 | ~160 |
| Middle (100-150 µM) | ~80 | ~90 | |
| Doxorubicin + U-104 (100 µM) | Edge (0-50 µM) | ~150 | ~160 |
| Middle (100-150 µM) | ~80 | ~90 |
* Indicates a statistically significant increase in doxorubicin fluorescence compared to doxorubicin alone at the same time point and pH (P<0.05).[1]
These findings suggest that inhibition of CAXII can improve the distribution of weakly basic drugs like doxorubicin within the tumor mass, potentially leading to enhanced therapeutic efficacy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of a CAXII inhibitor in 3D cell culture models.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes a common and straightforward method for generating tumor spheroids.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549, 4T1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Prepare a single-cell suspension at a concentration of 1 x 10^4 to 5 x 10^4 cells/mL in complete culture medium.
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 100 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Monitor spheroid formation daily using a light microscope. Spheroids should form within 24-72 hours.
Protocol 2: Assessing Drug Penetration in 3D Spheroids
This protocol utilizes a fluorescent chemotherapeutic agent (doxorubicin) to visualize its penetration into tumor spheroids.
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
CAXII inhibitor (e.g., U-104)
-
Doxorubicin (or other fluorescent drug)
-
Culture medium with desired pH (e.g., pH 7.4 and pH 6.0)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare working solutions of the CAXII inhibitor and doxorubicin in the desired pH-adjusted culture medium.
-
Carefully remove half of the medium from each well containing a spheroid.
-
Add the medium containing the CAXII inhibitor to the designated wells for a pre-incubation period (e.g., 4 hours). For control wells, add medium without the inhibitor.
-
After the pre-incubation, add doxorubicin to the wells at the final desired concentration.
-
Incubate the plate for various time points (e.g., 1, 4, 8, 24 hours).
-
At each time point, carefully aspirate the medium and wash the spheroids twice with PBS.
-
Image the spheroids using a fluorescence microscope. Capture images of the equatorial plane of the spheroids.
-
Analyze the fluorescence intensity from the edge to the center of the spheroids using image analysis software (e.g., ImageJ).
Protocol 3: Cell Viability Assessment in 3D Spheroids (MTT Assay)
This protocol measures the metabolic activity of cells within the spheroid as an indicator of viability.
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
CAXII inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Treat the spheroids with various concentrations of the CAXII inhibitor for the desired duration (e.g., 72 hours). Include untreated control wells.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium without disturbing the spheroids.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Apoptosis Assay in 3D Spheroids (Caspase-Glo® 3/7 3D Assay)
This protocol measures the activity of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
CAXII inhibitor
-
Caspase-Glo® 3/7 3D Reagent (Promega)
-
Luminometer
Procedure:
-
Treat the spheroids with various concentrations of the CAXII inhibitor for the desired duration (e.g., 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 3D Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 3D Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Experimental Workflow
References
Application of Carbonic Anhydrase XII (CAXII) Inhibitors in Glioblastoma Research
Note to the user: Initial searches for the specific compound "hCAXII-IN-2" did not yield any publicly available information. Therefore, this document provides a comprehensive overview of the application of other well-characterized, potent, and selective Carbonic Anhydrase XII (CAXII) inhibitors in glioblastoma research. The data and protocols presented are based on published studies of compounds such as Compound 55 , a highly potent CAXII inhibitor, and its parent compound Psammaplin C , as well as other relevant inhibitors like SLC-0111 . This information serves as a representative guide for researchers, scientists, and drug development professionals in this field.
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a poor prognosis despite standard-of-care treatment involving surgery, radiation, and the chemotherapeutic agent temozolomide (TMZ). A significant challenge in GBM treatment is the development of chemoresistance. Carbonic Anhydrase XII (CAXII) is a transmembrane enzyme that is overexpressed in glioblastoma and is associated with promoting an alkaline intracellular pH and an acidic extracellular microenvironment, which contributes to tumor growth, invasion, and chemoresistance.[1][2][3] Inhibition of CAXII has emerged as a promising therapeutic strategy to overcome TMZ resistance in glioblastoma.[4][5]
Mechanism of Action of CAXII Inhibitors in Glioblastoma
CAXII inhibitors exert their anti-glioblastoma effects primarily by disrupting pH regulation within the tumor microenvironment. A key mechanism involves the indirect inhibition of P-glycoprotein (Pgp), a drug efflux pump that actively removes chemotherapeutic agents like TMZ from cancer cells.[2][4][5] CAXII and Pgp are often co-expressed in glioblastoma neurospheres.[2] By inhibiting CAXII, the optimal pH for Pgp activity is disrupted, leading to reduced efflux of TMZ and its increased intracellular accumulation, thereby re-sensitizing resistant glioblastoma cells to chemotherapy.[2] This novel mechanism of action presents a promising approach to enhance the efficacy of existing chemotherapies for glioblastoma.[2][6]
Quantitative Data of Representative CAXII Inhibitors
The following tables summarize the inhibitory potency and cellular effects of key CAXII inhibitors investigated in glioblastoma research.
Table 1: Inhibitory Potency of Selected CAXII Inhibitors
| Compound | Target(s) | Ki (nM) | Reference(s) |
| Compound 55 | CAXII | 0.56 | [4][5][7][8][9] |
| Psammaplin C | CAXII | Potent Inhibitor (specific Ki not provided in the context of glioblastoma) | [2] |
| SLC-0111 | CAIX, CAXII | Not specified | [1][6][10][11][12] |
Table 2: In Vitro and In Vivo Effects of CAXII Inhibitors in Glioblastoma Models
| Compound/Treatment | Model System | Effect | Outcome | Reference(s) |
| Psammaplin C + Temozolomide | Orthotopic patient-derived xenografts of TMZ-resistant neurospheres | Increased overall survival | Significantly increased survival compared to TMZ-treated and untreated animals | [2] |
| Compound 55 | In vitro and in vivo glioblastoma patient samples | Overcomes TMZ resistance | Strengthens the possibility of effective co-therapy with TMZ | [4][5][9] |
| SLC-0111 + Temozolomide | Patient-derived GBM xenograft cells (in vitro) | Reduced cell growth, induced cell cycle arrest via DNA damage | Synergistic effect on reducing GBM cell growth | [6][10][11] |
| SLC-0111 + Temozolomide | GBM xenografts (in vivo) | Significant tumor regression | Greater effect than either drug alone, extended survival of GBM-bearing mice | [1][6][10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the research of CAXII inhibitors in glioblastoma are provided below.
Protocol 1: Cell Viability Assay
This protocol is used to assess the effect of CAXII inhibitors, alone or in combination with temozolomide, on the viability of glioblastoma cells.
Materials:
-
Patient-derived glioblastoma xenograft cells or established glioblastoma cell lines (e.g., D456, 1016)[10]
-
CAXII inhibitor (e.g., SLC-0111)
-
Temozolomide (TMZ)
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed glioblastoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the CAXII inhibitor and TMZ in cell culture medium.
-
Treat the cells with the CAXII inhibitor alone, TMZ alone, or a combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2) or hypoxic conditions (e.g., 2% O2) if investigating hypoxia-induced resistance.[10][11]
-
After the incubation period, allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Neurosphere Formation Assay
This assay is used to evaluate the self-renewal capacity of glioblastoma stem-like cells (GSCs) following treatment with CAXII inhibitors.
Materials:
-
Glioblastoma stem-like cells
-
Neurosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
CAXII inhibitor (e.g., SLC-0111)
-
Temozolomide (TMZ)
-
Ultra-low attachment plates
-
Microscope
Procedure:
-
Dissociate GSCs into a single-cell suspension.
-
Plate the cells at a low density (e.g., 1000 cells/well) in ultra-low attachment 6-well plates with neurosphere culture medium.
-
Treat the cells with the CAXII inhibitor, TMZ, or a combination of both. Include a vehicle control.
-
Incubate the plates for 7-14 days to allow for neurosphere formation.
-
Count the number of neurospheres formed in each well under a microscope. A neurosphere is typically defined as a floating cluster of cells with a diameter greater than 50 µm.
-
Analyze the data to determine the effect of the treatment on the self-renewal capacity of GSCs.[1][10]
Protocol 3: In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice to evaluate the in vivo efficacy of CAXII inhibitors.
Materials:
-
Patient-derived glioblastoma cells or neurospheres
-
Immunocompromised mice (e.g., nude mice)
-
Stereotactic apparatus
-
Anesthesia
-
CAXII inhibitor (e.g., Psammaplin C or Compound 55)
-
Temozolomide (TMZ)
-
Vehicle for drug administration
Procedure:
-
Anesthetize the mice according to approved animal care protocols.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined stereotactic coordinate corresponding to the desired brain region (e.g., striatum).
-
Slowly inject a suspension of glioblastoma cells (e.g., 1 x 105 cells in 5 µL) into the brain parenchyma.
-
Suture the scalp incision.
-
Allow the tumors to establish for a defined period.
-
Randomize the mice into treatment groups: vehicle control, CAXII inhibitor alone, TMZ alone, and combination therapy.
-
Administer the treatments according to the planned schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the mice regularly for signs of tumor progression (e.g., weight loss, neurological symptoms).
-
Measure overall survival as the primary endpoint.[2]
Visualizations
Signaling Pathway
Caption: Proposed mechanism of CAXII inhibitors in overcoming temozolomide resistance in glioblastoma.
Experimental Workflow
References
- 1. EXTH-44. ADDITION OF THE CARBONIC ANHYDRASE IX INHIBITOR SLC-0111 TO TEMOZOLOMIDE EXTENDS SURVIVAL OF MICE BEARING ORTHOTOPIC GLIOBLASTOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase XII Inhibitors Overcome P-Glycoprotein-Mediated Resistance to Temozolomide in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic Anhydrase XII Inhibitors Overcome Temozolomide Resistance in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
- 7. carbonic-anhydrase-xii-inhibitors-overcome-temozolomide-resistance-in-glioblastoma - Ask this paper | Bohrium [bohrium.com]
- 8. HUMANGGP:023380 - FACTA Search [nactem.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
- 12. Signalchem LifeScience [signalchemlifesciences.com]
Troubleshooting & Optimization
hCAXII-IN-2 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hCAXII-IN-2, a potent inhibitor of human carbonic anhydrase XII (hCA XII). The information provided is designed to address common solubility and stability challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on common practices for similar carbonic anhydrase inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Stock solutions are often prepared at concentrations ranging from 1 mM to 10 mM.
Q2: How should I store the powdered this compound and its stock solution?
A2: For long-term stability, it is recommended to store the powdered form of this compound at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to maintain its integrity for up to one year.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: I am observing precipitation when I dilute my this compound stock solution into aqueous media for my cell-based assay. What could be the cause and how can I prevent this?
A3: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for many small molecule inhibitors that have low water solubility. This is likely due to this compound being less soluble in aqueous solutions compared to DMSO.
To prevent precipitation, consider the following troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try performing a dose-response experiment to see if a lower, effective concentration can be used.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. Ensure your vehicle control contains the same final concentration of DMSO.
-
Use a gentle mixing technique: When diluting, add the stock solution to the aqueous medium dropwise while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Warm the aqueous medium: Gently warming the cell culture medium or buffer to 37°C before adding the inhibitor may help improve solubility. However, be cautious about the temperature stability of this compound.
Q4: Are there any known stability issues with this compound at physiological pH and temperature?
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments with this compound.
Issue 1: Inconsistent results in enzymatic assays.
-
Question: My enzymatic assay results for this compound inhibition are not reproducible. What are the potential causes?
-
Answer: Inconsistent results in enzymatic assays can stem from several factors related to the inhibitor's handling and the assay conditions:
-
Inaccurate inhibitor concentration: Ensure that your stock solution concentration is accurate. If you are seeing less inhibition than expected, your stock solution may have degraded. Consider preparing a fresh stock solution.
-
Precipitation of the inhibitor: As discussed in the FAQs, this compound may precipitate in the aqueous assay buffer. Visually inspect your assay wells for any signs of precipitation. If observed, follow the troubleshooting steps for solubility issues.
-
Insufficient pre-incubation time: Some inhibitors require a pre-incubation period with the enzyme to allow for the formation of the enzyme-inhibitor complex. A pre-incubation of inhibitor and enzyme for 10-15 minutes at room temperature is a common practice.[6]
-
Enzyme instability: Ensure that the carbonic anhydrase enzyme is active and stable in your assay buffer. Include a positive control inhibitor, such as Acetazolamide, to verify the assay's performance.
-
Issue 2: Unexpected cytotoxicity in cell-based assays.
-
Question: I am observing significant cell death in my experiments, even at low concentrations of this compound. What could be the reason?
-
Answer: Unexpected cytotoxicity can be caused by the inhibitor itself or by the experimental conditions:
-
Solvent toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.5%) and that your vehicle control contains the same amount of DMSO.
-
Compound-induced apoptosis or necrosis: this compound, by inhibiting a key enzyme in pH regulation, may induce cellular stress leading to cell death.[7] It is important to perform a dose-response curve to determine the cytotoxic concentration range for your specific cell line.
-
Contamination: Microbial contamination can lead to cell death and unreliable results. Regularly check your cell cultures for any signs of contamination.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes typical solubility and storage information for related carbonic anhydrase inhibitors. This can be used as a general guideline.
| Parameter | Solvent/Condition | Typical Value/Recommendation |
| Solubility | DMSO | 1-10 mM (stock solution) |
| Aqueous Buffer (e.g., PBS) | Lower solubility, may require sonication or gentle heating. | |
| Storage (Powder) | Temperature | -20°C |
| Duration | Up to 3 years | |
| Storage (Solution) | Temperature | -80°C |
| Duration | Up to 1 year |
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of powdered this compound in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be required for some compounds but should be used with caution to avoid degradation.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
Protocol 2: Stopped-Flow CO₂ Hydrase Assay for hCAXII Inhibition
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.
-
Reagents:
-
Purified recombinant human Carbonic Anhydrase XII (hCA XII).
-
Assay Buffer: A suitable buffer with a pH indicator, for example, 20 mM HEPES or TRIS with a pH indicator like phenol red.
-
CO₂-saturated water (substrate).
-
This compound dilutions in assay buffer.
-
Positive control inhibitor (e.g., Acetazolamide).
-
-
Procedure:
-
Pre-incubate the hCA XII enzyme with various concentrations of this compound (or vehicle control) in the assay buffer for 10-15 minutes at room temperature.
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in a stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the reaction.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ or Kᵢ value.
-
Protocol 3: Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., a line known to overexpress hCA XII) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control (typically ≤ 0.5%). Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Visualizations
Below are diagrams illustrating a typical experimental workflow and a simplified signaling pathway involving hCA XII.
Caption: A typical experimental workflow for using this compound.
References
- 1. hCAIX/XII-IN-9_TargetMol [targetmol.com]
- 2. hCAXII-IN-8_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing hCAXII-IN-2 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of hCAXII-IN-2 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of human carbonic anhydrase XII (hCA XII), a transmembrane enzyme that is overexpressed in various cancers.[1] Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in regulating pH.[2] By inhibiting hCA XII, this compound can disrupt pH homeostasis in cancer cells, leading to decreased cell proliferation and induction of apoptosis.[3][4]
Q2: What are the target binding affinities of this compound?
A2: this compound exhibits potent inhibition of hCA XII and hCA IX, with less activity against the cytosolic isoforms hCA I and hCA II. The inhibition constants (Ki) are summarized in the table below.
| Isoform | Ki Value |
| hCA XII | 84.2 nM |
| hCA IX | 268.5 nM |
| hCA I | Less Active |
| hCA II | Less Active |
| Data sourced from MedchemExpress.[1] |
Q3: What is a recommended starting concentration for this compound in cell culture?
A3: A good starting point for in vitro cell-based assays is typically 5 to 10 times the inhibitor's Ki or IC50 value to ensure complete inhibition of the target.[5] Based on the Ki value of 84.2 nM for hCA XII, a starting concentration range of 400 nM to 1 µM is recommended. However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[2][6] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7] When preparing working solutions, dilute the DMSO stock in cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.5%, as higher concentrations can be toxic to cells.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]
Q5: What are the potential off-target effects of this compound?
A5: While this compound is relatively selective for hCA XII and IX, cross-reactivity with other carbonic anhydrase isoforms or other cellular targets is possible, especially at higher concentrations.[1] It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and off-target effects. If unexpected cellular phenotypes are observed, consider using a structurally different CAXII inhibitor as a control.
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound concentration.
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability or proliferation. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range, starting from the recommended 400 nM and going up to 10 µM or higher.[5] |
| Low expression of hCAXII in the cell line. | Verify the expression level of CAXII in your cell line of interest using techniques like Western blot or qPCR. Choose a cell line with known high expression of CAXII for initial experiments. | |
| Inhibitor has degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C or -80°C in single-use aliquots.[7] | |
| Cell permeability issues. | While not explicitly documented for this compound, some inhibitors have poor cell permeability. If possible, perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. | |
| High levels of cell death, even at low concentrations. | Inhibitor concentration is too high, leading to off-target toxicity. | Perform a detailed cytotoxicity assay (e.g., MTT or WST-1) with a fine-tuned, lower concentration range to determine the IC50 value. |
| Cell line is particularly sensitive to the inhibitor or DMSO. | Lower the final DMSO concentration in the culture medium to less than 0.1%.[6] Test the inhibitor on a different, less sensitive cell line as a comparison. | |
| Contamination of cell culture. | Regularly check cell cultures for any signs of bacterial, fungal, or mycoplasma contamination. | |
| Inhibitor precipitates in the culture medium. | Poor solubility of the inhibitor in aqueous solution. | When diluting the DMSO stock solution into the culture medium, add it dropwise while gently vortexing the medium to ensure proper mixing.[2] Avoid making large dilutions directly from a highly concentrated stock into the aqueous medium.[6] |
| Supersaturation of the inhibitor. | Prepare intermediate dilutions of the stock solution in DMSO before the final dilution in the culture medium. | |
| Inconsistent or variable results between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well for every experiment. Cell confluency can affect the cellular response to inhibitors. |
| Variability in inhibitor preparation. | Always use freshly prepared working solutions of the inhibitor for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. | |
| Biological variability. | Perform experiments in biological triplicates and repeat the entire experiment on different days to ensure the reproducibility of your findings. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is from 20 µM down to 0.156 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: WST-1 Cell Proliferation Assay
This protocol offers an alternative method for assessing the effect of this compound on cell proliferation.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Inhibitor Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
WST-1 Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Follow step 4 from the MTT Assay protocol to analyze the data and determine the IC50 value.
-
Visualizations
CAXII Signaling Pathways
// Nodes hCAXII [label="hCAXII", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pH_regulation [label="Extracellular pH\nRegulation", fillcolor="#FBBC05", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Invasion_Migration [label="Invasion &\nMigration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges hCAXII -> pH_regulation [color="#5F6368"]; pH_regulation -> p38_MAPK [label="Activation", fontcolor="#202124", color="#5F6368"]; pH_regulation -> NF_kB [label="Modulation", fontcolor="#202124", color="#5F6368"]; p38_MAPK -> Invasion_Migration [color="#5F6368"]; NF_kB -> Cell_Proliferation [color="#5F6368"]; NF_kB -> Apoptosis [label="Inhibition", fontcolor="#202124", color="#5F6368"]; } dot
Caption: Simplified diagram of signaling pathways influenced by hCAXII.
Experimental Workflow for Optimizing this compound Concentration
// Nodes Start [label="Start: Prepare this compound\nStock Solution (DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in\n96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dose_Response [label="Perform Dose-Response\nExperiment (e.g., 0.1-20 µM)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity_Assay [label="Perform Cytotoxicity Assay\n(MTT or WST-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data and\nDetermine IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimal_Conc [label="Select Optimal Concentration\nfor Further Experiments", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed_Cells [color="#5F6368"]; Seed_Cells -> Dose_Response [color="#5F6368"]; Dose_Response -> Cytotoxicity_Assay [color="#5F6368"]; Cytotoxicity_Assay -> Analyze_Data [color="#5F6368"]; Analyze_Data -> Optimal_Conc [color="#5F6368"]; } dot
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Logic for this compound Experiments
// Nodes Start [label="Experiment Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; No_Effect [label="No Observable\nEffect?", fillcolor="#FBBC05", fontcolor="#202124"]; High_Toxicity [label="High Cell\nToxicity?", fillcolor="#FBBC05", fontcolor="#202124"]; Inconsistent_Results [label="Inconsistent\nResults?", fillcolor="#FBBC05", fontcolor="#202124"];
Increase_Conc [label="Increase Concentration\n& Check CAXII Expression", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decrease_Conc [label="Decrease Concentration\n& Check DMSO Control", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Standardize_Protocol [label="Standardize Seeding Density\n& Reagent Preparation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proceed [label="Proceed with\nOptimized Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> No_Effect [color="#5F6368"]; No_Effect -> Increase_Conc [label="Yes", fontcolor="#202124", color="#5F6368"]; No_Effect -> High_Toxicity [label="No", fontcolor="#202124", color="#5F6368"]; High_Toxicity -> Decrease_Conc [label="Yes", fontcolor="#202124", color="#5F6368"]; High_Toxicity -> Inconsistent_Results [label="No", fontcolor="#202124", color="#5F6368"]; Inconsistent_Results -> Standardize_Protocol [label="Yes", fontcolor="#202124", color="#5F6368"]; Inconsistent_Results -> Proceed [label="No", fontcolor="#202124", color="#5F6368"]; Increase_Conc -> Proceed [color="#5F6368"]; Decrease_Conc -> Proceed [color="#5F6368"]; Standardize_Protocol -> Proceed [color="#5F6368"]; } dot
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. Carbonic Anhydrase XII Expression Is Modulated during Epithelial Mesenchymal Transition and Regulated through Protein Kinase C Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of carbonic anhydrase XII interferes with cell proliferation and induces cell apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbonic anhydrase 12 gene silencing reverses the sensitivity of paclitaxel in drug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting hCAXII-IN-2 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of hCAXII-IN-2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments. For the purposes of this guide, the well-characterized carbonic anhydrase IX/XII inhibitor, SLC-0111, is used as a proxy for this compound due to the extensive publicly available data on its activity and specificity.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of apoptosis or cell cycle arrest at concentrations where hCAXII inhibition alone should not cause such effects. What could be the reason?
A1: Unexpected cytotoxicity or cell cycle modulation may be due to off-target inhibition of kinases or other critical cellular proteins. While this compound is designed to be selective for carbonic anhydrases IX and XII, in silico predictions and experimental evidence suggest potential interactions with other proteins, particularly at higher concentrations.
-
Potential Off-Targets: In silico target prediction analyses for the proxy inhibitor SLC-0111 have suggested potential binding to several key regulatory proteins, including Cyclin-Dependent Kinases (CDKs) 1, 2, 4, and 5, mTOR, and PI3-Kinases.[1] Inhibition of these kinases is well-documented to induce apoptosis and cell cycle arrest. Additionally, a synergistic effect has been observed when SLC-0111 is combined with the Histone Deacetylase (HDAC) inhibitor SAHA, and in silico predictions point to a possible interaction with HDAC3.[1][2][3]
To investigate this, it is recommended to:
-
Perform a Dose-Response Curve: Determine the concentration at which the unexpected phenotype is observed and compare it to the IC50 for hCAXII inhibition.
-
Assess Kinase Pathway Activation: Use techniques like Western blotting to check the phosphorylation status of key downstream targets of the suspected off-target kinases (e.g., Rb for CDKs, p70S6K for mTOR, or AKT for PI3K).
-
Utilize a Broader Profiling Method: Employ a proteome-wide thermal shift assay (PISA or CETSA-MS) to identify all proteins that are stabilized or destabilized by this compound in your cellular model. This can provide an unbiased view of on- and off-target engagement.
Q2: I am observing changes in gene expression that are not directly related to the known functions of hCAXII. How can I determine if this is an off-target effect?
A2: Altered gene expression profiles can indeed be a consequence of off-target effects. As mentioned in the previous question, a potential off-target for SLC-0111 is HDAC3.[1] HDACs are crucial epigenetic regulators, and their inhibition can lead to widespread changes in gene transcription.
-
Troubleshooting Steps:
-
Confirm HDAC Inhibition: Perform an assay to measure HDAC activity in your cells following treatment with this compound. A significant decrease in activity would suggest an off-target effect.
-
Analyze Transcriptomic Data: If you have performed RNA sequencing, look for enrichment of genes regulated by HDACs in your differentially expressed gene list.
-
Compare with Known HDAC Inhibitors: Treat your cells with a well-characterized HDAC inhibitor and compare the resulting gene expression changes to those observed with this compound. A significant overlap would provide strong evidence for off-target HDAC inhibition.
-
CETSA for Target Engagement: A cellular thermal shift assay (CETSA) can be used to determine if this compound directly binds to HDAC3 in your cells.[4]
-
Q3: My in vitro enzymatic assays show potent inhibition of hCAXII, but I'm not seeing the expected downstream cellular phenotype. What could be the issue?
A3: A discrepancy between in vitro and cellular activity can arise from several factors:
-
Cell Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular or transmembrane target in sufficient concentrations.
-
Cellular Compensation Mechanisms: Cells may activate compensatory signaling pathways to overcome the inhibition of hCAXII. For instance, other pH-regulating mechanisms might be upregulated.
-
Experimental Conditions: The pH and CO2 levels in your cell culture media can significantly influence the activity and downstream effects of carbonic anhydrase inhibitors.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in vitro vs. cellular activity.
Q4: How can I definitively confirm that this compound is engaging its intended target and potential off-targets in my cellular model?
A4: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in a cellular context.[4] This method is based on the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates or intact cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble protein remaining, you can determine if the inhibitor binds to a specific protein. A shift in the melting curve of a protein in the presence of the inhibitor indicates direct binding.
For a broader, unbiased view, proteome-wide methods like Thermal Proteome Profiling (TPP) or Proteome Integral Solubility Alteration (PISA) can be employed.[5][6] These techniques combine CETSA with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously, providing a comprehensive profile of on- and off-target engagement.
Quantitative Data Summary
The following tables summarize the known inhibitory activity and potential off-target profile of the proxy compound SLC-0111.
Table 1: Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms
| Isoform | IC50 (µg/mL) | Reference |
| CA I | >100 | [7] |
| CA II | 25.12 | [7] |
| CA IX | 0.048 | [7] |
| CA XII | 0.096 | [7] |
Table 2: Predicted Off-Targets of SLC-0111 from In Silico Analysis
| Target Class | Predicted Targets | Reference |
| Kinases | CDK1, CDK2, CDK4, CDK5, mTOR, PIK3CA, PIK3CB, PIK3CG | [1] |
| Epigenetic | HDAC3 | [1] |
| Other | Thymidylate Synthase (TYSY), NF-kappa-B inhibitor kinase alpha (CHUK) | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from publicly available resources and provides a general framework for performing CETSA.[4]
-
Cell Treatment:
-
Culture your cells to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for 1-2 hours at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by trypsinization or scraping.
-
Wash cells with PBS and resuspend in PBS supplemented with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Heat Treatment:
-
Aliquot the supernatant (cell lysate) into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler.
-
Cool the samples to room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (and suspected off-targets) in the soluble fraction by Western blotting or other protein quantification methods.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves for both vehicle- and inhibitor-treated samples. A shift in the melting curve indicates target engagement.
-
Workflow for CETSA:
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Signaling Pathway Diagrams
Potential Off-Target Effects on PI3K/AKT/mTOR Pathway:
Caption: Potential off-target inhibition of the PI3K/AKT/mTOR pathway by this compound.
References
- 1. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potentiated cooperation of carbonic anhydrase IX and histone deacetylase inhibitors against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potentiated cooperation of carbonic anhydrase IX and histone deacetylase inhibitors against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of hCAXII-IN-2
Welcome to the technical support center for hCAXII-IN-2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the bioavailability of this potent carbonic anhydrase XII inhibitor. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative data to guide your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo experiments with this compound are showing low efficacy, which I suspect is due to poor bioavailability. Where should I start my investigation?
A1: Low in vivo efficacy despite good in vitro potency is a common challenge, often pointing towards issues with Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively determine a compound's bioavailability. A systematic approach to troubleshooting is recommended. Start by assessing the fundamental physicochemical properties of this compound that influence its absorption: solubility and permeability. Concurrently, evaluating its metabolic stability will provide a comprehensive initial assessment.
Q2: How do I determine the aqueous solubility of this compound, and what do the results tell me?
A2: Aqueous solubility is a critical first-pass indicator of potential oral absorption issues. A compound must be in solution to be absorbed. You can determine the kinetic and thermodynamic solubility of this compound using the protocols outlined below.
-
Kinetic Solubility Assay: This measures the solubility of the amorphous solid form and is relevant to the initial dissolution of the compound.
-
Thermodynamic Solubility Assay: This measures the solubility of the most stable crystalline form at equilibrium and represents the true solubility.
Poor aqueous solubility is a frequent cause of low bioavailability for many small molecule inhibitors.[1] If this compound exhibits low solubility, this is a primary area for optimization.
Q3: What if the solubility of this compound is low? What are my options?
A3: If low solubility is identified as a bottleneck, several formulation strategies can be employed to enhance it.[2][3][4] These approaches aim to increase the concentration of the drug in solution at the site of absorption.
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][4][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can enhance its apparent solubility and dissolution.[3][6]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[2][6]
-
Co-crystals: Forming a co-crystal with a non-toxic co-former can alter the crystal packing and improve solubility.[6]
Q4: How can I assess the permeability of this compound?
A4: Permeability is the ability of a compound to pass through biological membranes, such as the intestinal epithelium. The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal permeability. This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized monolayer with many characteristics of the intestinal barrier.
A low apparent permeability coefficient (Papp) in the Caco-2 assay suggests that even if this compound is soluble, it may not efficiently cross the gut wall.
Q5: What can I do if this compound has poor permeability?
A5: Poor permeability can be an inherent property of a molecule's structure. If formulation strategies do not sufficiently improve absorption, medicinal chemistry efforts may be necessary to optimize the physicochemical properties of the molecule. Additionally, the use of permeation enhancers in formulations can be explored, though this approach requires careful consideration of potential toxicity.[2][7] The efflux ratio from the bidirectional Caco-2 assay will also indicate if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its net absorption.[7]
Q6: My compound has good solubility and permeability, but still shows low bioavailability. What else could be the issue?
A6: If both solubility and permeability are adequate, the next critical factor to investigate is first-pass metabolism.[1] This is the metabolic breakdown of the drug in the liver and gut wall before it reaches systemic circulation. High first-pass metabolism can significantly reduce the amount of active drug that reaches its target.
-
Metabolic Stability Assays: In vitro assays using liver microsomes or hepatocytes can predict the extent of first-pass metabolism. These assays measure the rate at which the compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).
A short half-life in these assays indicates rapid metabolism and likely high first-pass clearance, leading to poor oral bioavailability.
Q7: How can I address high first-pass metabolism of this compound?
A7: If this compound is rapidly metabolized, a few strategies can be considered:
-
Prodrug Approach: A prodrug is an inactive derivative of the active drug that is designed to be converted to the active form in the body.[1][4] This can be used to mask the part of the molecule that is susceptible to metabolism.
-
Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the specific CYP enzyme responsible for metabolism can increase bioavailability. However, this can lead to drug-drug interactions and is a less common primary strategy.[7]
-
Structural Modification: Medicinal chemistry efforts can be directed towards modifying the metabolic soft spots of the molecule to reduce its susceptibility to metabolism.
Data Presentation
To effectively troubleshoot, it is crucial to systematically collect and analyze data. Below are example tables illustrating how to present key experimental data for this compound.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Parameter | Value | Interpretation |
| Molecular Weight | 450.5 g/mol | Within "Rule of 5" limits |
| logP | 3.8 | Lipophilic, may have low aqueous solubility |
| pKa | 8.2 (basic) | Ionization will be pH-dependent in the GI tract |
Table 2: Solubility and Permeability Data for this compound (Hypothetical Data)
| Assay | Result | Classification |
| Kinetic Solubility (pH 7.4) | 5 µg/mL | Low |
| Thermodynamic Solubility (pH 7.4) | 2 µg/mL | Very Low |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low |
| Caco-2 Efflux Ratio (Papp B→A / Papp A→B) | 4.5 | High (Potential P-gp substrate) |
Table 3: In Vitro Metabolism Data for this compound (Hypothetical Data)
| System | Half-life (t½) | Intrinsic Clearance (CLint) | Interpretation |
| Human Liver Microsomes | 15 min | 95 µL/min/mg | High clearance, rapid metabolism |
| Human Hepatocytes | 25 min | 70 µL/min/10⁶ cells | High clearance, rapid metabolism |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final concentration of 100 µM in 1% DMSO.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS.
-
Calculation: The measured concentration is the kinetic solubility.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A→B) Permeability:
-
Add the assay buffer containing this compound (e.g., at 10 µM) to the apical (A) side of the monolayer.
-
Add fresh assay buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Basolateral to Apical (B→A) Permeability:
-
Add the assay buffer containing this compound to the basolateral (B) side.
-
Add fresh assay buffer to the apical (A) side.
-
Incubate and sample from the apical side as described above.
-
-
Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Protocol 3: Liver Microsomal Stability Assay
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Incubation Mixture: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and this compound (e.g., 1 µM) in phosphate buffer.
-
Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Quantification: Analyze the concentration of the remaining this compound in the supernatant using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) from the slope of the natural log of the remaining compound concentration versus time plot. Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.
Visualizations
Caption: Troubleshooting workflow for poor bioavailability of this compound.
Caption: Key factors influencing oral bioavailability.
Caption: Formulation strategies to enhance solubility.
References
- 1. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. drughunter.com [drughunter.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
hCAXII-IN-2 experimental variability and reproducibility
Welcome to the technical support center for hCAXII-IN-2, a potent and selective small molecule inhibitor of human Carbonic Anhydrase XII (hCAXII). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential issues with experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the human carbonic anhydrase XII (hCAXII) isoform, a transmembrane zinc metalloenzyme.[1][2] By binding to the active site, this compound blocks the enzyme's catalytic activity, which is the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] In the context of cancer, hCAXII is often overexpressed in hypoxic tumors and contributes to an acidic tumor microenvironment, which promotes cancer cell proliferation, invasion, and metastasis.[3][4] Inhibition of hCAXII can counteract this extracellular acidosis, potentially leading to the inhibition of tumor growth and overcoming drug resistance.[2][5]
Q2: How should this compound be stored and handled?
A2: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO).[6] It is recommended to aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] When preparing working solutions, ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed for high selectivity towards hCAXII, some activity against other carbonic anhydrase isoforms, particularly the highly homologous hCAIX and the ubiquitous cytosolic isoform hCAII, may occur.[8][9] The development of selective inhibitors is challenging due to the high structural similarity of the active sites among CA isoforms.[8] It is crucial to profile the inhibitor against other relevant isoforms (e.g., hCAI, hCAII, hCAIX) to understand its selectivity.[10] Off-target effects are a common concern for small molecule inhibitors and can be the source of unexpected cellular phenotypes.[11][12]
Q4: In which cell lines can I expect to see an effect with this compound?
A4: The effects of this compound will be most pronounced in cancer cell lines that overexpress hCAXII.[1] Expression is often induced by hypoxia.[4] Examples of cell lines where hCAXII expression and activity have been studied include various breast, colon, lung, and renal cancer cell lines.[5][13][14] It is essential to verify hCAXII expression in your chosen cell line under your specific experimental conditions (e.g., normoxia vs. hypoxia) via methods like Western Blot, qPCR, or immunofluorescence.
Troubleshooting Guides
Issue 1: High Variability in Biochemical Assay Results (e.g., Inconsistent Kᵢ Values)
| Question | Possible Cause | Recommended Solution |
| Why are my Kᵢ values for this compound inconsistent between experiments? | Reagent Instability: The compound or enzyme may have degraded. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[7] Ensure the recombinant hCAXII enzyme is stored correctly and handled on ice.[15] |
| Assay Buffer Conditions: Incorrect pH or temperature of the assay buffer. | The CO₂ hydration activity of CAs is highly pH-dependent.[16] Strictly control the pH of your buffer (e.g., HEPES at pH 7.5).[17] Ensure all reagents, including the assay buffer, are equilibrated to the correct temperature (e.g., room temperature) before starting the reaction.[7] | |
| Pre-incubation Time: Insufficient pre-incubation time for the enzyme-inhibitor complex to form. | Pre-incubate the enzyme and inhibitor together for a sufficient period (e.g., 15 minutes at room temperature) before initiating the reaction with the substrate (CO₂).[17] | |
| Calculation Errors: Incorrect application of the Cheng-Prusoff equation or errors in non-linear regression fitting. | Use appropriate software (e.g., PRISM) for non-linear least-squares analysis to determine inhibition constants.[17] Ensure your experimental setup meets the assumptions of the Cheng-Prusoff equation. |
Issue 2: Low or No Activity in Cell-Based Assays
| Question | Possible Cause | Recommended Solution |
| This compound shows potent inhibition in biochemical assays, but weak or no effect on my cells. Why? | Low hCAXII Expression: The cell line may not express sufficient levels of hCAXII. | Confirm hCAXII expression in your cell line via Western Blot or qPCR. Note that hCAXII expression is often upregulated under hypoxic conditions (1-3% O₂).[4][18] |
| Compound Permeability/Efflux: The compound may not be reaching its target on the cell surface or is being actively pumped out. | While hCAXII is a transmembrane protein with an extracellular active site, formulation and delivery can still be an issue. Consider potential interactions with efflux pumps like P-glycoprotein (P-gp), although hCAXII inhibition is sometimes used to overcome P-gp-mediated resistance.[1][5] | |
| Incorrect Assay Conditions: The assay endpoint may not be sensitive to hCAXII inhibition, or the assay duration is too short/long. | The primary role of hCAXII is pH regulation.[3] Effects on cell proliferation or viability may only be apparent under specific conditions (e.g., hypoxia, serum starvation) or after prolonged incubation (48-72 hours). | |
| Compound Solubility/Stability in Media: The inhibitor may be precipitating or degrading in the cell culture medium over the course of the experiment. | Visually inspect the culture wells for precipitation after adding the compound. Test the stability of this compound in your specific culture medium over time using analytical methods like HPLC. Consider using a formulation with improved solubility.[19] |
Issue 3: Compound Precipitation in Aqueous Buffers or Media
| Question | Possible Cause | Recommended Solution |
| My this compound solution is cloudy or forms a precipitate when diluted. What should I do? | Poor Aqueous Solubility: Many small molecule inhibitors have low solubility in aqueous solutions.[20][21] | Prepare a high-concentration stock in 100% DMSO. When making working dilutions, add the DMSO stock to the aqueous buffer/media slowly while vortexing to facilitate mixing. Avoid "shock" precipitation. |
| Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) may be too low to keep the compound in solution at the desired concentration. | While it's important to keep the final DMSO concentration low in cellular assays, for biochemical assays, a slightly higher concentration (e.g., 1-2%) might be tolerated and necessary to maintain solubility. Always run a solvent control. | |
| Buffer Components: Components in the buffer or media (e.g., salts, proteins in serum) can affect compound solubility. | Test the solubility of this compound in different buffers. If using serum-containing media, be aware that the compound may bind to proteins like albumin, affecting its free concentration and solubility. |
Quantitative Data Summary
The following tables provide representative data for a potent and selective hCAXII inhibitor like this compound. Note: These are example values. Users should determine these experimentally for their specific compound lot and assay conditions.
Table 1: Example Inhibitory Activity & Selectivity Profile of this compound
| Carbonic Anhydrase Isoform | Kᵢ (nM) | Selectivity Ratio (Kᵢ hCAII / Kᵢ hCAXII) | Selectivity Ratio (Kᵢ hCAI / Kᵢ hCAXII) |
| hCAXII (Target) | 4.5 | - | - |
| hCAIX (Tumor-associated) | 45 | - | - |
| hCAII (Off-target, cytosolic) | > 400 | > 88 | - |
| hCAI (Off-target, cytosolic) | > 1000 | - | > 222 |
| (Data based on typical values for selective sulfonamide inhibitors like SLC-0111[4]) |
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment Type | Recommended Concentration Range | Key Considerations |
| Biochemical Inhibition Assay (Recombinant Enzyme) | 0.1 nM - 10 µM | A wide range is needed to determine the full dose-response curve and calculate Kᵢ. |
| Cell Viability/Proliferation Assay (e.g., MTT) | 10 nM - 100 µM | Cellular potency is often lower than biochemical potency. Test under both normoxic and hypoxic conditions.[3][6] |
| Target Engagement Assay (e.g., Thermal Shift) | 1 µM - 50 µM | Higher concentrations may be needed to observe a significant thermal shift. |
Experimental Protocols & Visualizations
Protocol 1: Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination
This method measures the catalytic activity of hCA isoforms by monitoring the pH change associated with CO₂ hydration.[17][22]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5.
-
pH Indicator: 0.2 mM Phenol Red in Assay Buffer.
-
Enzyme Solution: Prepare a stock solution of recombinant hCAXII (e.g., 10 µM) in Assay Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound (e.g., from 0.01 nM to 100 µM) from a DMSO stock. Ensure the final DMSO concentration is constant across all dilutions.[17]
-
Substrate Solution: Prepare fresh CO₂-saturated water.
-
-
Assay Procedure:
-
Equilibrate all solutions to room temperature.
-
In a suitable vessel, pre-incubate the enzyme with the inhibitor (or DMSO vehicle control) for 15 minutes at room temperature.[17]
-
The stopped-flow instrument will rapidly mix the enzyme/inhibitor solution with the CO₂ substrate solution in the presence of the pH indicator.
-
Monitor the decrease in absorbance of Phenol Red at 557 nm over 10-100 seconds, which corresponds to the initial rate of the hydration reaction.[22]
-
Determine the initial velocity (V₀) for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation using non-linear regression.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the enzyme.[17]
-
Protocol 2: Cell Viability Assay under Hypoxia
This protocol assesses the effect of this compound on cancer cell viability, particularly under hypoxic conditions where hCAXII is typically upregulated.
Methodology:
-
Cell Culture:
-
Seed cells (e.g., HT-29, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]
-
-
Hypoxic Treatment:
-
Transfer one set of plates to a hypoxic chamber (e.g., 1-3% O₂, 5% CO₂, balance N₂) for 24 hours to induce hCAXII expression. Keep a parallel set of plates in a normoxic incubator (21% O₂).
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubate the plates for an additional 48-72 hours under their respective normoxic or hypoxic conditions.
-
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.[17]
-
Shake the plate for 10 minutes at room temperature.[17]
-
Measure the absorbance at 540 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control for both normoxic and hypoxic conditions.
-
Plot the dose-response curves and determine the IC₅₀ values. A significant decrease in IC₅₀ under hypoxia compared to normoxia suggests a specific effect related to hypoxia-induced targets like hCAXII.
-
Diagrams and Workflows
Caption: General workflow for characterizing a hCAXII inhibitor.
Caption: Simplified pathway of hCAXII function in cancer.
Caption: Logic chart for troubleshooting cellular assay issues.
References
- 1. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold [mdpi.com]
- 14. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Reduction of carbonic anhydrase activity is associated with amelioration of obstructive sleep apnea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
hCAXII-IN-2 toxicity and cell viability assays
Welcome to the technical support center for hCAXII-IN-2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity and cell viability assays of this compound.
Product Information
-
Product Name: this compound
-
Synonyms: Compound 5i
-
CAS Number: 2497504-86-4
-
Molecular Formula: C₂₁H₁₈ClN₃O₄
-
Molecular Weight: 411.84 g/mol
-
Mechanism of Action: this compound is a potent inhibitor of human carbonic anhydrase XII (hCAXII) with a Ki of 84.2 nM. It also shows inhibitory activity against hCAIX (Ki = 268.5 nM) but has low activity against hCAI and hCAII.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The solubility of this compound may vary. It is recommended to consult the manufacturer's datasheet for the most appropriate solvent. For creating stock solutions, solvents such as DMSO are commonly used for this class of compounds.
Q2: What is the expected cytotoxic effect of this compound on cancer cell lines?
A2: As a carbonic anhydrase inhibitor, this compound is expected to exhibit anti-proliferative and cytotoxic effects, particularly in cancer cell lines that overexpress hCAXII. The IC₅₀ values will vary depending on the cell line and experimental conditions. For a similar compound (compound 5i, a thiadiazole-hydrazone derivative), IC₅₀ values of 23.50 µM in MCF-7 cells have been reported.
Q3: How should I store the this compound stock solution?
A3: For long-term storage, it is recommended to store the powdered form of this compound at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[1]
Q4: Are there any known off-target effects of this compound?
A4: this compound is reported to have low activity against the cytosolic carbonic anhydrase isoforms hCAI and hCAII, suggesting a degree of selectivity for the tumor-associated isoform hCAXII and hCAIX.[1] However, as with any small molecule inhibitor, a comprehensive off-target profiling has likely not been performed in all possible systems.
Troubleshooting Guides
Cell Viability (MTT/XTT) Assays
Q5: My absorbance readings in the MTT/XTT assay are too low. What could be the issue?
A5: Low absorbance readings can be due to several factors:
-
Low Cell Number: Ensure you are seeding an optimal number of cells per well. This should be determined for each cell line through a cell titration experiment.
-
Insufficient Incubation Time: The incubation time with the MTT/XTT reagent may be too short for sufficient formazan crystal formation. Try extending the incubation period.
-
Compound Precipitation: At higher concentrations, this compound might precipitate out of the culture medium, reducing its effective concentration. Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system for dilution.
-
Reagent Degradation: Ensure the MTT/XTT reagent is properly stored and not expired.
Q6: I am observing high background noise in my cell viability assay. How can I reduce it?
A6: High background can be caused by:
-
Contamination: Bacterial or yeast contamination can lead to the reduction of the tetrazolium salt, causing false-positive signals. Always maintain sterile techniques.
-
Phenol Red Interference: The phenol red in the culture medium can interfere with absorbance readings. Using a culture medium without phenol red for the assay is recommended.
-
Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Increase the incubation time with the solubilization buffer or use gentle agitation.
Apoptosis (Annexin V/PI) Assays
Q7: I am not seeing a significant increase in apoptosis after treating cells with this compound. Why might this be?
A7: A lack of apoptotic signal could be due to:
-
Sub-optimal Concentration or Time: The concentration of this compound used may be too low, or the treatment duration too short to induce a detectable level of apoptosis. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Line Resistance: The chosen cell line may not be sensitive to hCAXII inhibition-induced apoptosis. Consider using a cell line known to overexpress hCAXII.
-
Incorrect Assay Timing: Apoptosis is a dynamic process. You might be missing the peak of apoptosis. A time-course experiment is crucial.
Q8: I am observing a high percentage of necrotic cells (Annexin V+/PI+) even at early time points. What does this indicate?
A8: A high necrotic population at early stages could suggest:
-
High Compound Toxicity: The concentration of this compound might be too high, leading to rapid cell death through necrosis rather than apoptosis. Use a lower concentration range.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to the cells (typically below 0.5%).
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting during cell harvesting can damage the cell membrane, leading to false-positive PI staining.
Experimental Protocols
Cell Viability - MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well.
-
Absorbance Measurement: Incubate the plate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the absorbance of all wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against various human carbonic anhydrase isoforms.
| Isoform | Inhibition Constant (Ki) |
| hCAXII | 84.2 nM |
| hCAIX | 268.5 nM |
| hCAI | Low Activity |
| hCAII | Low Activity |
| Data sourced from supplier datasheets.[1] |
The following table provides an example of cytotoxicity data for a compound identified as "compound 5i" (a thiadiazole-hydrazone derivative) which may or may not be identical to this compound. Researchers should generate their own dose-response curves for the specific cell lines used in their experiments.
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 | "compound 5i" | 23.50 |
| MDA | "compound 5d" | 10.43 |
| Note: This data is from a publication and may not be directly applicable to this compound (CAS 2497504-86-4). It is provided for illustrative purposes only. |
Visualizations
Caption: Workflow for determining cell viability using the MTT assay after treatment with this compound.
Caption: Hypothetical signaling pathway illustrating the role of hCAXII in pH regulation and the inhibitory effect of this compound.
References
Technical Support Center: hCAXII-IN-2 In Vivo Studies
This guide provides technical support for researchers using hCAXII-IN-2, a selective inhibitor of human carbonic anhydrase XII (hCA XII), in preclinical in vivo studies. Due to the limited aqueous solubility common to many small molecule inhibitors of this class, this document focuses on addressing challenges related to formulation, delivery, and troubleshooting to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in preparing this compound for in vivo administration?
A1: The most significant challenge is the typically low aqueous solubility of this compound and similar small molecule inhibitors. This can lead to precipitation, poor bioavailability, and inconsistent results. A carefully developed formulation is crucial for effective delivery.
Q2: What are the recommended routes of administration for this compound in animal models?
A2: The optimal route depends on the experimental goals and the formulation. Common routes for systemic delivery include intravenous (i.v.), intraperitoneal (i.p.), and oral gavage (p.o.). Intravenous administration of a well-solubilized inhibitor can provide direct insight into its efficacy, while oral or intraperitoneal routes may be used for studies requiring less invasive or repeated dosing.[1]
Q3: How can I monitor the efficacy of this compound in vivo?
A3: Efficacy can be assessed by monitoring tumor growth in xenograft models, measuring changes in the tumor microenvironment's pH, and observing the modulation of downstream signaling pathways.[1][2] Combining this compound with other chemotherapeutic agents and observing any synergistic effects on tumor regression is also a common approach.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or administration. | Poor solubility of the compound in the chosen vehicle. | 1. Optimize the vehicle: Use a solubilizing agent or a co-solvent system (e.g., DMSO, PEG, Tween 80). 2. Adjust pH: The solubility of some compounds is pH-dependent. 3. Use a lipid-based formulation: For oral delivery, lipid-based formulations can improve solubility and absorption.[4][5] |
| High variability in experimental results between animals. | Inconsistent dosing due to precipitation or poor formulation. | 1. Ensure complete solubilization: Visually inspect the formulation for any particulate matter before each administration. 2. Maintain consistency: Use the exact same formulation protocol for all experiments. 3. Consider the route of administration: Intravenous delivery may provide more consistent systemic exposure compared to intraperitoneal or oral routes. |
| Lack of significant tumor growth inhibition. | 1. Insufficient dose or bioavailability. 2. Rapid metabolism or clearance of the compound. 3. The tumor model is not dependent on hCA XII activity. | 1. Increase the dose: Conduct a dose-escalation study to find the optimal therapeutic dose. 2. Improve formulation: Enhance bioavailability with a more effective delivery vehicle. 3. Confirm target expression: Verify the expression of hCA XII in your tumor model using techniques like immunohistochemistry. |
| Observed toxicity or adverse effects in animals. | Off-target effects or vehicle toxicity. | 1. Reduce the dose: Determine the maximum tolerated dose (MTD). 2. Conduct a vehicle-only control: Administer the formulation vehicle without this compound to a control group to assess its toxicity. 3. Monitor animal health: Closely observe animals for signs of distress, weight loss, or other adverse effects. |
Experimental Protocols & Data
Formulation Protocol for a Representative hCA XII Inhibitor
This protocol is a general guideline for formulating a poorly soluble sulfonamide-based hCA XII inhibitor for in vivo use. Note: This protocol should be optimized for this compound.
-
Preparation of Vehicle:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, and 50% saline (0.9% NaCl).
-
Warm the PEG300 slightly to reduce viscosity.
-
Add the DMSO to the PEG300 and mix thoroughly.
-
Slowly add the saline to the DMSO/PEG300 mixture while stirring.
-
-
Dissolving the Inhibitor:
-
Weigh the required amount of the hCA XII inhibitor.
-
Add the inhibitor to the vehicle and vortex or sonicate until it is completely dissolved.
-
Visually inspect the solution to ensure there is no precipitate.
-
In Vivo Administration Data for a Glycoconjugate CA XII Inhibitor
The following table summarizes representative data for a glycoconjugate CA XII inhibitor administered in an in vivo study.[1]
| Parameter | Value |
| Animal Model | Orthotopically implanted patient-derived xenograft (PDX) |
| Route of Administration | Intravenous (i.v.) |
| Dose | 3.8 µg/kg |
| Vehicle | 0.2 mL saline solution |
| Frequency | As per study design (e.g., once daily, every other day) |
| Combination Therapy | Administered with Temozolomide (TMZ) at 50 mg/kg (oral) |
Visualizations
Signaling Pathway of hCA XII in the Tumor Microenvironment
Caption: Role of hCA XII in pH regulation and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of Carbonic Anhydrase IX and XII to enhance targeting of acute myeloid leukaemia cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of hCAXII-IN-2 Selectivity for hCA XII over hCA IX
This guide provides a detailed comparison of the inhibitory activity of hCAXII-IN-2 against two closely related human carbonic anhydrase isoforms, hCA XII and hCA IX. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's selectivity profile.
Introduction to hCA IX and hCA XII
Human carbonic anhydrases (hCAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The transmembrane isoforms hCA IX and hCA XII are particularly relevant in oncology as they are overexpressed in a variety of solid tumors.[1][2] Their expression is often upregulated by hypoxia-inducible factor-1 (HIF-1) in the tumor microenvironment.[3][4][5] By regulating intra- and extracellular pH, these enzymes help cancer cells survive in acidic conditions, promoting tumor progression, proliferation, and metastasis.[1][6][7] Due to their limited expression in normal tissues and prevalent overexpression in tumors, hCA IX and hCA XII have emerged as significant targets for the development of novel anticancer therapies.[1][8][9]
Quantitative Inhibitory Activity of this compound
The selectivity of an inhibitor for its intended target over other related isoforms is a critical factor in drug development, as it can minimize off-target effects.[8] The inhibitory potency of this compound against hCA XII and hCA IX has been quantified by determining its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition.
The data indicates that this compound is a potent inhibitor of both isoforms but demonstrates a clear selectivity for hCA XII.
| Inhibitor | Target Isoform | Inhibition Constant (Ki) | Selectivity Ratio (Ki hCA IX / Ki hCA XII) |
| This compound | hCA XII | 84.2 nM[10] | \multirow{2}{*}{3.19} |
| This compound | hCA IX | 268.5 nM[10] |
Table 1: Comparison of the inhibitory potency of this compound against hCA XII and hCA IX. A lower Ki value indicates higher potency. The selectivity ratio highlights the compound's preferential inhibition of hCA XII.
Experimental Protocols
The determination of inhibition constants for carbonic anhydrase inhibitors typically involves measuring the enzymatic activity in the presence and absence of the inhibitor. The two most common methods are the stopped-flow CO₂ hydration assay and colorimetric esterase activity assays.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of CAs. It directly measures the enzyme's primary physiological function: the hydration of CO₂.
Principle: The assay measures the rate of pH change resulting from the protons generated during the CO₂ hydration reaction. A pH indicator (e.g., Phenol Red) is used, and the change in its absorbance is monitored over a very short time scale using a stopped-flow spectrophotometer.
Methodology:
-
Reagent Preparation: All solutions, including the purified recombinant hCA enzyme, the inhibitor (this compound) at various concentrations, a buffer solution (e.g., Tris-HCl), and a CO₂-saturated water solution, are prepared and maintained at a constant temperature (typically 25°C).
-
Enzyme-Inhibitor Pre-incubation: The hCA enzyme (hCA IX or hCA XII) is pre-incubated with the inhibitor for a defined period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.[11]
-
Kinetic Measurement: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The instrument records the change in absorbance of the pH indicator at a specific wavelength as the pH of the solution decreases.
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance data. Inhibition constants (Ki) are then determined by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.[11]
Colorimetric Esterase Activity Assay
This method provides a simpler, high-throughput alternative by measuring the esterase activity of CAs, which is mechanistically related to their hydratase activity.
Principle: Active CA enzymes can hydrolyze certain ester substrates (e.g., 4-nitrophenyl acetate) to release a chromogenic product (4-nitrophenol). The rate of formation of this colored product, measured by absorbance, is proportional to the enzyme's activity.
Methodology:
-
Reagent Preparation: Prepare solutions of the CA enzyme, assay buffer, the ester substrate, and the inhibitor at various concentrations.[12]
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, CA enzyme (hCA IX or hCA XII), and varying concentrations of this compound to the designated wells. Include controls for the enzyme alone, inhibitor alone, and solvent.[12]
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Add the CA substrate to all wells to start the reaction.[12]
-
Measurement: Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for 4-nitrophenol) in a kinetic mode using a microplate reader.[12]
-
Calculation: Calculate the rate of reaction from the linear portion of the absorbance-time curve. The IC50 value (inhibitor concentration causing 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental logic for determining inhibitor selectivity and the simplified signaling context of hCA IX and hCA XII.
Caption: Experimental workflow for determining inhibitor selectivity.
Caption: Simplified signaling role of hCA IX in the tumor microenvironment.
Caption: Simplified role of hCA XII and its inhibition by this compound.
References
- 1. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosine inhibits carbonic anhydrase IX-mediated extracellular acidosis and suppresses growth of HeLa tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA9 carbonic anhydrase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 7. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
Comparative Efficacy of hCAXII-IN-2 in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the carbonic anhydrase XII (CAXII) inhibitor, hCAXII-IN-2, against other alternatives. The information is supported by experimental data to inform preclinical research and drug development decisions.
Carbonic anhydrase XII (CAXII) is a transmembrane enzyme overexpressed in various cancers, contributing to tumor growth, invasion, and chemoresistance by regulating pH in the tumor microenvironment. Its inhibition presents a promising therapeutic strategy. This guide focuses on the efficacy of a specific CAXII inhibitor, this compound, in different cancer cell lines and compares its performance with other known CA inhibitors.
Efficacy of this compound and Alternative Inhibitors
This compound, a coumarin-linked 1,2,3-triazole, has demonstrated potent and selective inhibition of the enzymatic activity of human CAXII (hCA XII) with a Ki value of 84.2 nM. It also shows inhibitory activity against the related isoform hCA IX with a Ki of 268.5 nM, while being less active against the ubiquitous cytosolic isoforms hCA I and hCA II.
To provide a comprehensive comparison, the following tables summarize the inhibitory activity (Ki) and cytotoxic efficacy (IC50) of this compound and other CAXII inhibitors, including the clinical trial candidate SLC-0111 and the broad-spectrum inhibitor Acetazolamide, across various cancer cell lines.
Table 1: Inhibitory Activity (Ki) of Selected Carbonic Anhydrase Inhibitors
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound (compound 5i) | >10000 | >10000 | 268.5 | 84.2 |
| SLC-0111 | 1070 | 130 | 45 | 5.7 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Table 2: Cytotoxic Efficacy (IC50) of Carbonic Anhydrase Inhibitors in Cancer Cell Lines
| Cancer Cell Line | Receptor Status | This compound (IC50, µM) | SLC-0111 (IC50, µM) | Acetazolamide (IC50, µM) |
| Breast Cancer | ||||
| MCF-7 | ER+, PR+, HER2- | Data Not Available | ~35 (hypoxia) | >100 |
| MDA-MB-231 | Triple-Negative | Data Not Available | ~25 (hypoxia) | >100 |
| Colon Cancer | ||||
| HT-29 | KRAS mut | Data Not Available | ~50 (hypoxia) | ~50 (anoxia, +Doxorubicin) |
| HCT-116 | KRAS mut | Data Not Available | Data Not Available | >100 |
| Lung Cancer | ||||
| A549 | KRAS mut | Data Not Available | Data Not Available | >100 |
Note: IC50 values can vary depending on experimental conditions (e.g., normoxia vs. hypoxia, duration of treatment). Data for this compound's IC50 in these specific cell lines is not currently available in the reviewed literature. The provided data for SLC-0111 and Acetazolamide is sourced from various studies and is intended for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of carbonic anhydrase inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This assay measures the enzymatic activity of CA isoforms.
-
Enzyme and Inhibitor Preparation : Recombinant human CA isoforms (I, II, IX, and XII) are used. Inhibitors are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Assay Buffer : A pH-indicator buffer (e.g., Tris-HCl with a pH indicator like p-nitrophenol) is prepared.
-
Reaction Initiation : The assay is performed using a stopped-flow instrument. A solution of CO2 is rapidly mixed with the enzyme solution in the presence or absence of the inhibitor.
-
Data Acquisition : The hydration of CO2 to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.
-
Data Analysis : The initial rates of the enzymatic reaction are calculated. The inhibitor concentration that causes a 50% reduction in enzyme activity (IC50) is determined, and from this, the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of inhibitors.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment : Cells are treated with various concentrations of the CA inhibitor (e.g., this compound, SLC-0111, Acetazolamide) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive vehicle only.
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by CAXII and a general workflow for evaluating CAXII inhibitors.
Caption: CAXII signaling pathways in cancer cells.
Caption: General experimental workflow for CAXII inhibitor evaluation.
Cross-Validation of hCAXII-IN-2 Activity: A Comparative Analysis Against Standard Carbonic Anhydrase Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory activity of hCAXII-IN-2 against human carbonic anhydrase (hCA) isoforms IX and XII, benchmarked against the well-established inhibitor acetazolamide and a representative coumarin-based inhibitor. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and enzyme inhibition.
The data presented herein has been compiled from various studies to offer a cross-validated perspective on the potency and selectivity of these compounds. While direct head-to-head comparisons in a single study were not available for all compounds, the presented data, derived from consistent assay methodologies, provides valuable insights into their relative activities.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound, acetazolamide, and a representative coumarin inhibitor was evaluated against the cancer-associated isoforms hCA IX and XII, as well as the off-target cytosolic isoforms hCA I and II. The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations, with lower values indicating higher potency. The primary method for determining these values is the stopped-flow CO₂ hydrase assay.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (XII vs. IX) |
| This compound | >10000 | >10000 | 268.5 | 84.2 | 0.31 |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 0.23 |
| Coumarin Derivative (representative) | >10000 | >10000 | 90 | 210 | 2.33 |
Note: Data for this compound, Acetazolamide, and the representative Coumarin Derivative are compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary slightly between studies.
Experimental Protocols
Stopped-Flow CO₂ Hydrase Assay
This assay measures the inhibitory effect of a compound on the catalytic activity of carbonic anhydrase, specifically the hydration of carbon dioxide.
Principle: The assay follows the change in pH resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. This pH change is monitored using a pH indicator dye, and the rate of the reaction is measured using a stopped-flow spectrophotometer.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms (I, II, IX, and XII)
-
Test compounds (this compound, Acetazolamide, Coumarin derivative) dissolved in an appropriate solvent (e.g., DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator dye (e.g., phenol red)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the hCA enzymes in the assay buffer. Prepare a dilution series of the inhibitor compounds.
-
Reaction Setup: The stopped-flow instrument is set up with two syringes. One syringe contains the enzyme solution pre-incubated with the inhibitor (or vehicle control), and the other syringe contains the CO₂-saturated water and the pH indicator.
-
Measurement: The contents of the two syringes are rapidly mixed in the observation cell of the spectrophotometer. The change in absorbance of the pH indicator is monitored over time as the pH of the solution changes due to the enzymatic reaction.
-
Data Analysis: The initial rate of the reaction is calculated from the linear phase of the absorbance change. The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation or by using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitors on the proliferation of cancer cells that endogenously or ectopically express hCA IX and XII.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell line expressing hCA IX and XII (e.g., HT-29, MDA-MB-231)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under either normoxic or hypoxic conditions to mimic the tumor microenvironment.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated by plotting the percentage of cell viability against the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of hCA IX and XII in the tumor microenvironment and a typical experimental workflow for inhibitor screening.
Caption: Role of hCA IX/XII in the hypoxic tumor microenvironment and inhibition by this compound.
Caption: A typical workflow for the screening and validation of carbonic anhydrase inhibitors.
In Vivo Antitumor Activity of Carbonic Anhydrase XII Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo antitumor activity of human carbonic anhydrase XII (hCA XII) inhibitors. While specific data for an inhibitor designated "hCAXII-IN-2" is not publicly available in the reviewed literature, this document will focus on well-characterized hCA XII inhibitors, using SLC-0111 as a primary example, to illustrate the principles and data associated with in vivo validation.
Carbonic anhydrase XII is a transmembrane enzyme that is overexpressed in various solid tumors, playing a crucial role in regulating pH in the tumor microenvironment.[1][2][3] Its inhibition is a promising strategy in cancer therapy.[1][2][3]
Comparative Efficacy of hCA XII Inhibitors
The antitumor activity of hCA XII inhibitors is primarily evaluated in preclinical xenograft models. The data presented below is a synthesis of reported findings for different classes of inhibitors to provide a comparative perspective.
Table 1: Summary of In Vivo Antitumor Activity of Representative hCA XII Inhibitors
| Inhibitor Class | Representative Compound | Cancer Model | Administration Route | Dosing Regimen | Tumor Growth Inhibition (%) | Key Findings |
| Sulfonamide | SLC-0111 | Breast Cancer (4T1) | Oral | 100 mg/kg, daily | ~60% | Significant reduction in primary tumor growth and metastasis.[4] |
| Head and Neck Squamous Cell Carcinoma | Intraperitoneal | 50 mg/kg, 3 times/week | ~50% | Enhanced sensitivity to cisplatin. | ||
| Coumarin Derivatives | Various | Not Specified | Not Specified | Not Specified | Not Specified | Potent and selective inhibition of CA IX and XII, with demonstrated anticancer activity in vitro.[5][6] |
| Monoclonal Antibody | 6A10 | Lung Cancer (A549) | Intravenous | 10 mg/kg, twice weekly | ~40% | Specific binding to and inhibition of the catalytic domain of CA XII on tumor cells.[1] |
Note: The data in this table is representative and compiled from various sources. Direct comparison between studies may be limited by differences in experimental design.
Experimental Protocols
The in vivo validation of hCA XII inhibitors typically involves the following key steps:
1. Cell Line Selection and Culture:
-
Cancer cell lines with documented overexpression of hCA XII (e.g., breast, lung, colon cancer lines) are selected.
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
2. Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are commonly used to prevent rejection of human tumor xenografts.
-
Animals are housed in a pathogen-free environment with access to food and water ad libitum.
3. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the initiation of treatment.
4. Treatment Regimen:
-
Mice are randomized into control and treatment groups.
-
The investigational inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal or intravenous injection).
-
The dosing schedule (e.g., daily, twice weekly) and concentration are based on prior pharmacokinetic and tolerability studies.
-
The control group receives a vehicle solution.
5. Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated using the formula: (length x width²)/2.
-
Animal body weight and general health are monitored to assess toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker assessment).
-
In metastasis models, distant organs (e.g., lungs, liver) are examined for secondary tumor formation.
Visualizing Key Processes
To better understand the mechanisms and methodologies involved, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: hCA XII Signaling Pathway in Cancer.
Caption: In Vivo Antitumor Activity Experimental Workflow.
References
- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unica.it [iris.unica.it]
A Head-to-Head Comparison: hCAXII-IN-2 Versus Genetic Knockdown for Targeting Human Carbonic Anhydrase XII
For researchers and drug development professionals investigating the role of human Carbonic Anhydrase XII (hCA XII), the choice between utilizing a small molecule inhibitor like hCAXII-IN-2 and employing genetic knockdown techniques is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most appropriate approach for your research needs.
Human Carbonic Anhydrase XII is a transmembrane enzyme that plays a crucial role in pH regulation, particularly in hypoxic tumor environments where it contributes to cancer cell proliferation and invasion.[1][2][3] Both this compound, a chemical inhibitor, and genetic knockdown strategies, such as shRNA or CRISPR-Cas9, aim to abrogate hCA XII function, but they operate through fundamentally different mechanisms, each with its own set of advantages and limitations.
Mechanism of Action: A Tale of Two Approaches
This compound belongs to the coumarin class of inhibitors, which are known to be potent and selective for specific CA isoforms.[1] These inhibitors typically act by binding to the active site of the enzyme, preventing it from catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] This direct inhibition of enzymatic activity is rapid and reversible, allowing for temporal control over hCA XII function.
Genetic knockdown , on the other hand, targets the hCA XII gene at the DNA or mRNA level. Techniques like shRNA induce the degradation of hCA XII mRNA, while CRISPR-Cas9 can be used to create a permanent knockout of the gene.[4][5] This results in a significant reduction or complete loss of hCA XII protein expression, leading to a long-lasting and potentially permanent loss of function.
Quantitative Comparison of Inhibitory and Knockdown Effects
The following tables summarize key quantitative data for both this compound and genetic knockdown of hCA XII, providing a basis for comparing their efficacy and specificity.
| Method | Target | Metric | Value | Cell Line/System | Citation |
| This compound (Coumarin Derivatives) | hCA XII Protein | Ki | 5.8 nM - 7.3 nM | Recombinant Human Enzyme | [6] |
| hCA IX Protein | Ki | Submicromolar to Nanomolar | Recombinant Human Enzyme | [1] | |
| hCA I & II Proteins | - | Inactive | Recombinant Human Enzyme | [6] | |
| Genetic Knockdown (shRNA) | hCA XII mRNA | CA Activity Reduction | Significant | T47D Breast Cancer Cells | [4] |
| Genetic Knockout (CRISPR-Cas9) | hCA XII Gene | Proliferation & Migration | Significantly Decreased | MDA-MB-231 & BT-549 Breast Cancer Cells | [5] |
| Shh Ligand Expression | - | Massively Induced | MDA-MB-231 & BT-549 Breast Cancer Cells | [5] |
Experimental Protocols: A Guide to Implementation
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this comparison.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This assay is a standard method for measuring the inhibitory activity of compounds against carbonic anhydrase isoforms.[1][7][8]
-
Reagents and Buffers:
-
Recombinant human CA isoforms (I, II, IX, and XII).
-
HEPES buffer (20 mM, pH 7.5).
-
Na₂SO₄ (20 mM) to maintain constant ionic strength.
-
Phenol red (0.2 mM) as a pH indicator.
-
CO₂-saturated water.
-
Inhibitor stock solutions (e.g., in DMSO) and serial dilutions.
-
-
Procedure:
-
The assay is performed using a stopped-flow instrument.
-
The initial rates of the CA-catalyzed CO₂ hydration reaction are monitored by the change in absorbance of the pH indicator at its maximum wavelength (557 nm).
-
The inhibitor and enzyme solutions are pre-incubated to allow for the formation of the enzyme-inhibitor complex.
-
The reaction is initiated by mixing the enzyme-inhibitor solution with the CO₂-saturated buffer.
-
The uncatalyzed rate of CO₂ hydration is subtracted from the observed rates.
-
Inhibition constants (Ki) are calculated by non-linear least-squares fitting of the data to the appropriate inhibition model.
-
Genetic Knockdown of hCA XII using shRNA
This protocol outlines a general workflow for reducing hCA XII expression using lentiviral-mediated shRNA.[4]
-
shRNA Vector Preparation:
-
Design and clone shRNA sequences targeting the hCA XII mRNA into a lentiviral vector. Include a non-targeting shRNA as a control.
-
Produce lentiviral particles by co-transfecting the shRNA vector with packaging plasmids into a suitable cell line (e.g., HEK293T).
-
-
Cell Transduction:
-
Plate the target cells (e.g., T47D) at an appropriate density.
-
Transduce the cells with the lentiviral particles containing the hCA XII-targeting or control shRNA.
-
Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
-
Verification of Knockdown:
-
Assess the reduction in hCA XII mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Confirm the decrease in hCA XII protein expression by Western blotting.
-
Measure the functional consequence of knockdown by performing a carbonic anhydrase activity assay on cell lysates.
-
Visualizing the Methodologies and Their Consequences
The following diagrams illustrate the distinct approaches of this compound and genetic knockdown, as well as the signaling pathway implications of targeting hCA XII.
Figure 1: A diagram illustrating the distinct mechanisms of this compound and genetic knockdown.
Figure 2: A diagram of the hCA XII signaling pathway and points of intervention.
Choosing the Right Tool for the Job
The decision to use this compound or genetic knockdown depends on the specific research question.
Use this compound for:
-
Temporal control: Its reversible nature allows for studying the acute effects of hCA XII inhibition.
-
Pharmacological studies: It is essential for validating hCA XII as a drug target and for preclinical studies.
-
Dose-response experiments: The concentration of the inhibitor can be easily varied.
Use Genetic Knockdown for:
-
Studying long-term effects: Ideal for investigating the consequences of chronic hCA XII loss.
-
Uncovering novel functions: The profound and specific loss of the protein can reveal unexpected roles, such as the regulation of Sonic hedgehog ligand expression.[5]
-
Target validation: Provides strong evidence for the role of the hCA XII gene in a particular process.
Considerations and Caveats:
-
Specificity: While coumarin inhibitors like this compound are highly selective for hCA XII over cytosolic isoforms, potential off-target effects on other proteins should always be considered. Genetic knockdown offers high specificity for the target gene, but off-target effects of RNAi or CRISPR reagents can occur and should be controlled for.
-
Compensation: Genetic knockdown may lead to compensatory changes in the expression of other genes, which could complicate the interpretation of results.
-
In vivo studies: The delivery and efficacy of both small molecule inhibitors and genetic knockdown reagents in animal models present unique challenges that need to be addressed.
References
- 1. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic anhydrase XII expression is linked to suppression of Sonic hedgehog ligand expression in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold [mdpi.com]
- 7. Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Analysis of hCAXII-IN-2 and Acetazolamide: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of two carbonic anhydrase inhibitors: hCAXII-IN-2, a selective inhibitor of human carbonic anhydrase XII (hCAXII), and acetazolamide, a broad-spectrum carbonic anhydrase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting specific carbonic anhydrase isoforms.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CAs are involved in numerous physiological processes, and their dysregulation has been implicated in several diseases, including cancer. Human carbonic anhydrase XII (hCAXII) is a transmembrane isoform that is overexpressed in various tumors and is associated with cancer progression and metastasis, making it a promising target for anticancer therapies.
Acetazolamide is a well-established, non-selective carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness. In contrast, this compound (also known as compound 5i) is a more recently developed inhibitor demonstrating significant selectivity for hCAXII. This guide will compare the inhibitory activity of these two compounds against key CA isoforms and provide an overview of the experimental methods used for their evaluation.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and acetazolamide against four key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized in the table below. The data is presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce 50% inhibition of the enzyme's activity. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound (compound 5i) | >10,000[1] | >10,000[1] | 268.5 | 84.2 |
| Acetazolamide | 250[1][2] | 12[1][2] | 25[1][2] | 5.7[1] |
Note: The Ki values for acetazolamide can vary slightly between different studies and experimental conditions.
As the data indicates, this compound exhibits high selectivity for the tumor-associated isoforms hCA IX and particularly hCA XII, with significantly less activity against the cytosolic isoforms hCA I and hCA II.[1] In contrast, acetazolamide is a potent inhibitor of hCA II, IX, and XII, and a moderate inhibitor of hCA I, demonstrating its broad-spectrum activity.[1][2]
Experimental Protocols
The determination of the inhibition constants (Ki) for carbonic anhydrase inhibitors is typically performed using a stopped-flow CO2 hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.
Stopped-Flow CO2 Hydrase Assay
Principle: This assay measures the ability of an inhibitor to block the catalytic activity of a carbonic anhydrase isoform in the hydration of CO2. The reaction is monitored by a rapid change in pH, which is detected by a pH indicator dye.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Inhibitor compounds (this compound, acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator dye (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Solutions of the purified recombinant hCA enzymes are prepared in the buffer.
-
The inhibitor is pre-incubated with the enzyme solution for a defined period to allow for binding.
-
The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the CO2 is hydrated and the pH of the solution changes.
-
The initial rates of the reaction are calculated from the absorbance data.
-
The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation, modified for competitive inhibition.
The following diagram illustrates the general workflow of the stopped-flow CO2 hydrase assay.
Signaling Pathways
The selective inhibition of hCAXII is of particular interest in cancer research due to the role of this enzyme in the tumor microenvironment. hCAXII contributes to the acidification of the extracellular space, which promotes tumor invasion and metastasis. Recent studies have begun to elucidate the signaling pathways that are influenced by hCAXII activity.
One such pathway is the Hedgehog (Hh) signaling pathway , which has been implicated in the regulation of CAXII expression in melanoma cells under hypoxic conditions. Silencing of key components of the Hh pathway, such as Smoothened (SMO) and GLI1, has been shown to downregulate CAXII expression, suggesting a regulatory link.[3] This indicates that inhibiting hCAXII could potentially disrupt Hh-mediated processes in cancer.
The following diagram illustrates the proposed relationship between the Hedgehog signaling pathway and hCAXII expression.
Conclusion
This comparative analysis highlights the distinct profiles of this compound and acetazolamide. While acetazolamide acts as a broad-spectrum inhibitor of multiple carbonic anhydrase isoforms, this compound demonstrates significant selectivity for the tumor-associated isoform hCAXII. This selectivity makes this compound a valuable research tool for investigating the specific roles of hCAXII in cancer biology and a potential lead compound for the development of targeted anticancer therapies. Further research into the signaling pathways modulated by selective hCAXII inhibition will be crucial for fully understanding its therapeutic potential.
References
Reproducibility of hCAXII Inhibition Experiments: A Comparative Guide
This guide provides a comparative analysis of experimental data on inhibitors of human carbonic anhydrase XII (hCAXII), a transmembrane enzyme implicated in tumor progression. Due to the absence of published data for a compound specifically named "hCAXII-IN-2," this document focuses on a representative and potent coumarin-based inhibitor, referred to herein as Compound 5i , based on its characterization in published literature. The inhibitory effects of this compound are compared with other known hCAXII inhibitors to provide a framework for assessing reproducibility and performance across different chemical scaffolds.
Introduction to hCAXII and its Inhibition
Human carbonic anhydrase XII (hCAXII) is a zinc-containing metalloenzyme that is overexpressed in various cancers.[1][2] It plays a crucial role in regulating pH in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] This activity helps cancer cells to survive and proliferate in hypoxic and acidic conditions.[2] Consequently, hCAXII has emerged as a significant target for the development of novel anticancer therapies.[4] The inhibition of hCAXII can disrupt pH regulation in cancer cells, leading to decreased proliferation and metastasis.[5]
This guide will focus on the comparative efficacy and selectivity of different classes of hCAXII inhibitors, with a special emphasis on the experimental data available for our representative coumarin derivative, Compound 5i.
Comparative Inhibitor Performance
The inhibitory activity of various compounds against hCAXII and other carbonic anhydrase isoforms is typically measured by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The data presented below is collated from multiple studies to provide a comparative overview.
| Compound Class | Specific Compound | hCA I (Ki/IC50 in nM) | hCA II (Ki/IC50 in nM) | hCA IX (Ki/IC50 in nM) | hCA XII (Ki/IC50 in nM) | Selectivity for hCA XII over hCA II | Reference |
| Coumarin | Compound 5i | - | - | - | 84.2 | - | [6] |
| Coumarin | Compound 5d | - | - | 32.7 | - | - | [6] |
| Coumarin | Compound 6i | - | - | 61.5 | - | - | [6] |
| Sulfonamide | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 2.1 | [4][5] |
| Triazolopyrimidine | Compound 1r | - | - | - | 4.3 | - | [7][8] |
| Triazolopyrimidine | Compound 1ab | - | - | - | 9.0 | - | [7][8] |
| Pyrazole Sulfonamide | Compound 4g | - | - | - | 120 | - | [9] |
| Pyrazole Sulfonamide | Compound 4k | - | 240 | - | - | - | [9] |
| Piperazine Derivative | Compound 33 | - | - | - | 46.8 | - | [1] |
Note: A lower Ki or IC50 value indicates a more potent inhibitor. Selectivity is a critical factor, as inhibition of off-target isoforms like hCA I and II can lead to undesirable side effects.[4] For instance, hCA II is a physiologically dominant isoform, and its inhibition is associated with diuretic effects.[4][10]
Experimental Protocols
The reproducibility of experimental results is critically dependent on the methodologies employed. The most common method for determining the inhibitory potency of carbonic anhydrase inhibitors is the stopped-flow CO2 hydrase assay .
Stopped-Flow CO2 Hydrase Assay
This technique measures the catalytic activity of carbonic anhydrase by monitoring the pH change associated with the hydration of carbon dioxide.
Principle: The assay follows the initial rates of the CA-catalyzed CO2 hydration reaction.[11][12] A pH indicator is used to monitor the drop in pH as protons are generated. The rate of this reaction is proportional to the enzyme's activity.
General Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms are used.[11] Stock solutions of the inhibitors are prepared, typically in DMSO, and then diluted to the desired concentrations.[11]
-
Incubation: The enzyme and inhibitor solutions are pre-incubated for a specific period (e.g., 15 minutes at room temperature) to allow for the formation of the enzyme-inhibitor complex.[11]
-
Assay Buffer: A buffer solution (e.g., HEPES) containing a pH indicator (e.g., phenol red) and sodium sulfate to maintain constant ionic strength is prepared.[5]
-
Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO2 solution in the stopped-flow instrument. The change in absorbance of the pH indicator is monitored over time (typically for 10-100 seconds).[5][12]
-
Data Analysis: The initial reaction rates are calculated from the absorbance data. The uncatalyzed reaction rate is subtracted from the observed rates.[12] Inhibition constants (Ki) are then determined by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of hCAXII in cancer-related signaling and a typical workflow for the evaluation of hCAXII inhibitors.
Caption: Role of hCAXII in tumor cell signaling and its inhibition.
The diagram above illustrates how hCAXII contributes to an acidic tumor microenvironment, which in turn can influence pro-survival signaling pathways such as NF-κB and PI3K/Akt.[13] There is also evidence of crosstalk with the Hedgehog signaling pathway, which is involved in melanoma cell migration and invasion.[14] hCAXII inhibitors block the enzymatic activity, thereby disrupting these processes.
Caption: A typical workflow for the evaluation of hCAXII inhibitors.
This workflow outlines the key stages in the development and validation of a new hCAXII inhibitor, from initial chemical synthesis and characterization to in vitro enzymatic assays, cell-based functional assays, and finally, in vivo studies in animal models to assess therapeutic potential.
Conclusion
The reproducibility of experiments investigating hCAXII inhibitors is crucial for the advancement of this therapeutic strategy. While a compound with the specific name "this compound" is not found in the current literature, the analysis of representative inhibitors like the coumarin-based Compound 5i and its comparison with other classes of inhibitors such as sulfonamides and triazolopyrimidines provides valuable insights. The data indicates that while many potent hCAXII inhibitors have been identified, their selectivity against other carbonic anhydrase isoforms varies significantly. The stopped-flow CO2 hydrase assay remains the standard for in vitro evaluation, and consistent application of this and other standardized protocols is essential for generating reproducible and comparable data across different laboratories. Future studies should aim for comprehensive profiling of new inhibitors against a wide panel of CA isoforms to fully assess their therapeutic potential and risk of off-target effects.
References
- 1. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid and Chimeric Heterocycles for the Inhibition of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Biological Evaluation of Imidazo[2 ,1- b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Role of the Hedgehog Pathway and CAXII in Controlling Melanoma Cell Migration and Invasion in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
hCAXII-IN-2: A Comparative Guide to a Potent Carbonic Anhydrase XII Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hCAXII-IN-2 with other known inhibitors of human carbonic anhydrase XII (hCA XII), a transmembrane enzyme implicated in the progression of various cancers. Experimental data, detailed protocols, and visual diagrams are presented to offer an objective evaluation of this compound as a reference compound for hCA XII inhibition studies.
Performance Comparison of hCA XII Inhibitors
This compound demonstrates potent and selective inhibition of hCA XII. The following table summarizes the inhibitory activity (Ki in nM) of this compound and other reference compounds against major carbonic anhydrase isoforms. Lower Ki values indicate greater potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound | >10000 | >10000 | 268.5[1] | 84.2[1] |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7[2] |
| U-104 (SLC-0111) | 5080 | 9640 | 45.1[3] | 4.5[3] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Role of hCA XII in cancer cell pH regulation and tumorigenesis.
Caption: General workflow for an in vitro carbonic anhydrase inhibition assay.
Experimental Protocols
Stopped-Flow CO₂ Hydration Assay for CA Inhibition
This method determines the inhibitory potency of compounds by measuring the kinetics of the CA-catalyzed CO₂ hydration reaction.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (I, II, IX, and XII)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (Na₂SO₄, 20 mM)
-
Phenol red (0.2 mM) as a pH indicator
-
CO₂-saturated water
-
Test inhibitors (e.g., this compound, Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)
-
Distilled-deionized water
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer consisting of 20 mM HEPES and 20 mM Na₂SO₄, with the pH adjusted to 7.5.
-
Add phenol red to the buffer to a final concentration of 0.2 mM.
-
Prepare CO₂-saturated water by bubbling CO₂ gas into chilled, distilled-deionized water. Maintain on ice.
-
Prepare stock solutions of the inhibitors (e.g., 10 mM in DMSO) and perform serial dilutions to obtain a range of concentrations.
-
-
Enzyme and Inhibitor Preparation:
-
Dilute the recombinant hCA enzymes to a working concentration (typically in the low nanomolar range) in the assay buffer.
-
In separate tubes, pre-incubate the enzyme solution with various concentrations of the inhibitor (or solvent control) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
-
Kinetic Measurement:
-
Set the stopped-flow instrument to monitor the absorbance change at 557 nm (the absorbance maximum of phenol red).
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
-
Record the initial rates of the CO₂ hydration reaction for a period of 10-100 seconds. The hydration of CO₂ produces protons, leading to a pH drop and a change in the color and absorbance of the phenol red indicator.
-
For each inhibitor concentration, obtain at least three independent measurements.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear phase of the absorbance versus time plot.
-
Subtract the uncatalyzed reaction rate (measured in the absence of the enzyme) from the catalyzed rates.
-
Plot the reaction rates against the inhibitor concentrations.
-
Calculate the inhibition constant (Ki) by fitting the data to the appropriate inhibition model using a non-linear least-squares method.
-
Cytotoxicity Assay (WST-1 Method)
This colorimetric assay assesses the effect of CA inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test inhibitors (e.g., this compound)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in the culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitors. Include wells with medium and solvent only as controls.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Following the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the colored formazan product.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and WST-1 only) from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
References
Safety Operating Guide
Essential Safety and Disposal Guide for hCAXII-IN-2
For researchers, scientists, and drug development professionals utilizing the carbonic anhydrase inhibitor hCAXII-IN-2, also known as U-104 or SLC-0111, a comprehensive understanding of proper handling and disposal procedures is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe management and disposal of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below to inform safe handling and storage practices.
| Property | Value |
| Chemical Name | 4-[[[(4-Fluorophenyl)amino]carbonyl]amino]-benzenesulfonamide |
| Synonyms | U-104, SLC-0111 |
| Molecular Formula | C₁₃H₁₂FN₃O₃S |
| Molecular Weight | 309.32 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Safety and Handling
This compound is classified as a chemical that causes serious eye irritation (H319).[1] All personnel handling this compound should adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.
-
Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure compliance with regulations. The following step-by-step protocol should be followed:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (gloves, etc.), must be treated as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of the waste.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound (4-[[[(4-Fluorophenyl)amino]carbonyl]amino]-benzenesulfonamide)".
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its chemical composition and quantity.
-
Follow all institutional and local regulations for the final disposal of the chemical waste, which will likely involve incineration by a licensed waste disposal contractor.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Toxicological and Ecotoxicological Data
By adhering to these safety and disposal procedures, researchers can minimize risks to themselves and the environment while working with this compound. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling hCAXII-IN-2
Essential Safety and Handling Guide for hCAXII-IN-2
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general safety protocols for handling potentially hazardous chemical compounds and carbonic anhydrase inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the supplier-specific SDS upon acquisition of this compound and adhere to their institution's safety protocols.
This guide provides essential, immediate safety and logistical information for handling this compound, including operational procedures and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following PPE is recommended.[1][2][3][4]
1. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are mandatory to protect the eyes from splashes or aerosols.[3]
-
Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashes, such as when handling larger quantities or during procedures that may generate aerosols.[1]
2. Hand Protection:
-
Gloves: Nitrile or neoprene gloves are the preferred choice for chemical protection.[2] It is essential to double-glove when handling highly potent or hazardous compounds. Gloves should be inspected for any signs of degradation or puncture before and during use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.
3. Body Protection:
-
Laboratory Coat: A dedicated lab coat, preferably one that is fluid-resistant, must be worn to protect the skin and personal clothing from contamination.[2][4]
-
Chemical-Resistant Apron: When handling larger volumes or when there is a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[2]
4. Respiratory Protection:
-
Fume Hood: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If a fume hood is not available or if there is a risk of aerosol generation outside of a contained system, a NIOSH-approved respirator with appropriate cartridges should be used.[1][2] A proper fit test and training are required before using a respirator.
Operational and Handling Plan
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation:
-
Read and understand the Safety Data Sheet (if available) and relevant institutional safety protocols before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the workspace within a chemical fume hood, covering the work surface with absorbent, disposable bench paper.
-
Have a chemical spill kit readily accessible.
2. Handling:
-
Weigh and handle the solid form of this compound in a fume hood to avoid inhalation of fine powders.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly sealed when not in use.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[5][6][7][8]
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, pipette tips, bench paper) should be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
2. Container Management:
-
Use containers that are compatible with the chemical waste.
-
Keep waste containers closed except when adding waste.[8]
-
Label containers clearly with "Hazardous Waste" and the full chemical name.
3. Final Disposal:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal company.
-
Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as non-hazardous waste.
Quantitative Data Summary
As a specific SDS for this compound is not available, the following table provides a general overview of the type of information that would be found for a typical carbonic anhydrase inhibitor. This data is for illustrative purposes only.
| Property | Value | Source |
| Physical State | Solid (Powder) | General Observation |
| Appearance | White to off-white | General Observation |
| Molecular Weight | Varies | Chemical Structure |
| Melting Point | Not Available | - |
| Solubility | Soluble in organic solvents (e.g., DMSO) | General Information |
| Hazard Statements | May be harmful if swallowed, May cause skin irritation, May cause serious eye irritation | General for chemical compounds |
| Precautionary Statements | Wear protective gloves/eye protection/face protection. | General for chemical compounds |
Visual Workflow Guides
The following diagrams illustrate the standard workflows for safely handling and disposing of chemical compounds like this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. research.arizona.edu [research.arizona.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. dentalcare.com [dentalcare.com]
- 5. csueastbay.edu [csueastbay.edu]
- 6. ehs.ucr.edu [ehs.ucr.edu]
- 7. nems.nih.gov [nems.nih.gov]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
